Whi-P154

Catalog No.
S547978
CAS No.
211555-04-3
M.F
C16H14BrN3O3
M. Wt
376.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Whi-P154

CAS Number

211555-04-3

Product Name

Whi-P154

IUPAC Name

2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

InChI

InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20)

InChI Key

CBIAKDAYHRWZCU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(3'-bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline, MASTPROM, WHI P154, WHI-P154, WHIP154

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC

The exact mass of the compound 2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol is 375.02185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 functions by competitively binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways [1] [2]. The table below summarizes its key kinase targets and reported half-maximal inhibitory concentration (IC50) values:

Target Reported IC50 Role in Signaling Pathways
EGFR [1] [2] 4 nM [1] Activates MAPK & PI3K-Akt; promotes cell proliferation/survival [1].
VEGFR [1] 100 nM [1] Stimulates angiogenesis [1].
Src [1] 100 nM [1] Regulates cell adhesion, migration, proliferation [1].
JAK3 [1] [3] 1.8 μM (Human, biochemical assay) [1] Phosphorylates STAT proteins in cytokine signaling [1] [4].
JAK3 (Cellular context) [3] 28 μM (Human), 128 μM (Mouse) [3] Context-dependent potency; significantly less potent in cellular systems.
Abl, MAPK, PI3-K [1] Not fully quantified [1] Contributes to broad inhibition of proliferation/survival signals [1].

A critical point for researchers is that This compound is not a selective JAK3 inhibitor [3]. Its high potency against EGFR means observed biological effects, especially at lower concentrations, may be driven by EGFR inhibition rather than JAK3 blockade [3]. The following diagram illustrates the primary signaling pathways affected by this compound and the logical flow of its cellular consequences:

G cluster_top Kinase Targets cluster_mid Downstream Signaling Effects cluster_bottom Observed Cellular Phenotypes WHIP154 This compound Inhibition Kinases JAK3 (Low Selectivity) EGFR (High Potency) VEGFR, Src, Others WHIP154->Kinases Signaling Prevents STAT3 Phosphorylation Inhibits STAT1 Activation Blocks other Kinase Pathways Kinases->Signaling Phenotypes Apoptosis & Cell Death Inhibition of Cell Migration Reduced iNOS Expression & NO Production Neuronal/Oligodendrocyte Differentiation Signaling->Phenotypes

Experimental Data and Research Applications

The multi-target nature of this compound leads to diverse and context-dependent cellular outcomes.

In Vitro Experimental Data

Key findings from in vitro studies are summarized below. Note that effective concentrations vary significantly depending on the cell type and assay.

Cell Line / System Treatment Concentration Incubation Time Key Findings Citation
U87, U373 (Glioblastoma) 0.1 - 250 µM 24 - 36 hours Induced apoptotic cell death; IC50 ~158 µM for cytotoxicity; inhibited cell adhesion and migration. [1]
Macrophages / Epithelial Cells 30 µM (highest tested) Varies by study (e.g., 24h) Inhibited LPS-induced iNOS expression and NO production; suppressed STAT1 activation; slight reduction of TNF-α. [1] [3]
Neural Progenitor Cells (NPCs) Not specified; effect observed. Varies by study. Promoted differentiation into neurons/oligodendrocytes; blocked astrocyte differentiation; increased expression of Ngn2/NeuroD. [3]
EGF-P154 Conjugate (Glioblastoma) IC50 ~813 nM Not specified Selective cytotoxicity to EGFR-positive cells; >200-fold potency increase vs. unconjugated this compound. [1]
In Vivo Experimental Protocol

One study demonstrated the in vivo efficacy of a targeted conjugate of this compound [1].

  • Animal Model: Severe combined immunodeficient (SCID) mice with human glioblastoma (U373) xenografts [1].
  • Formulation: this compound conjugated to recombinant human Epidermal Growth Factor (EGF) to enhance selectivity [1].
  • Dosage and Administration: 0.5 mg/kg or 1 mg/kg, administered intraperitoneally (i.p.) for 10 consecutive days [1].
  • Results: Treatment with 1 mg/kg/day EGF-P154 delayed tumor progression and improved tumor-free survival, with 40% of mice remaining tumor-free for over 58 days, compared to a median survival of 19 days in control groups [1].

Key Considerations for Researchers

  • Lack of Selectivity: this compound is a multi-kinase inhibitor. Its high potency against EGFR means that results should not be attributed solely to JAK3 inhibition without proper controls [3]. Using more selective JAK3 inhibitors for comparison is recommended.
  • Context-Dependent Activity: The compound's effects are highly dependent on the cellular context. For instance, it promotes neuronal differentiation in Neural Progenitor Cells but induces apoptosis in glioblastoma cells [1] [3].
  • Formulation for In Vivo Use: The insolubility of this compound in water or ethanol requires specific formulations for in vivo studies, such as suspensions in carboxymethyl cellulose (CMC-Na) or clear solutions in propylene glycol/Tween-80/dextrose solution [1]. The successful use of an EGF-conjugate highlights a strategy to improve selectivity and potency [1].

References

Core Compound Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and target profile of WHI-P154.

Property Description
Chemical Name 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [1]
Molecular Weight 376.20 g/mol [2] [3] [1]
CAS Number 211555-04-3 [2] [3] [1]
Primary Targets (IC₅₀) EGFR (4 nM) [2] [3], JAK3 (1.8 μM) [2]
Additional Targets VEGFR, Src, Abl, MAPK (IC₅₀ ~100 nM for some) [2]

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive kinase inhibitor. Its most potent activity is against EGFR, a key regulator of cell growth and survival [2] [3]. It also inhibits JAK3, a kinase critical for immune cell signaling, though with lower potency [2]. The biological effects of this compound result from its combined impact on multiple pathways, as illustrated below.

whi_p154_pathway WHI_P154 WHI_P154 EGFR EGFR WHI_P154->EGFR Inhibits JAK3 JAK3 WHI_P154->JAK3 Inhibits Cell Growth &\nProliferation Cell Growth & Proliferation EGFR->Cell Growth &\nProliferation Cell Migration Cell Migration EGFR->Cell Migration Anti-apoptotic\nSignaling Anti-apoptotic Signaling EGFR->Anti-apoptotic\nSignaling STAT1/3\nPhosphorylation STAT1/3 Phosphorylation JAK3->STAT1/3\nPhosphorylation Downstream_Effects Cellular Outcomes Cell Growth &\nProliferation->Downstream_Effects Cell Migration->Downstream_Effects Anti-apoptotic\nSignaling->Downstream_Effects iNOS Expression &\nNO Production iNOS Expression & NO Production STAT1/3\nPhosphorylation->iNOS Expression &\nNO Production Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) STAT1/3\nPhosphorylation->Gene Transcription\n(Inflammation) iNOS Expression &\nNO Production->Downstream_Effects Gene Transcription\n(Inflammation)->Downstream_Effects

This compound inhibits EGFR and JAK3 signaling, affecting cell proliferation, survival, and inflammation.

Key Experimental Data and Protocols

The diverse research applications of this compound are supported by specific experimental data. The table below consolidates key findings from the literature.

Research Area Cell Line / Model Key Finding / Effect Concentration / Dosage Citation
Cancer Research U373, U87 Glioblastoma Cells Induced apoptotic cell death IC₅₀ = 158 μM [1] [2]
SCID Mouse Glioblastoma Xenograft Delayed tumor progression & improved survival 1 mg/kg/day for 10 days (i.p.) [2] [2]
Multidrug Resistance ABCG2-overexpressing Cells Reversed chemoresistance to substrate drugs 4 μM [4] [4]
Neuroscience Human Neural Precursor Cells Blocked PDGF-induced neurite outgrowth Not specified [5] [5]
Mouse Neural Precursor Cells Promoted neuronal/oligodendrocyte differentiation, blocked astrocyte fate Not specified [6] [6]
Immunology Macrophages & Human Epithelial Cells Inhibited LPS-induced iNOS expression & NO production 1 - 30 μM [6] [7] [6] [7]

Detailed methodologies from selected key studies provide a protocol framework for researchers.

1. In Vitro Cytotoxicity and Apoptosis Assay (Glioblastoma) This protocol is used to evaluate the direct anti-cancer effects of this compound [2].

  • Cell Lines: U87 or U373 human glioblastoma cells.
  • Seeding: Plate cells in 96-well plates at a density of 2.5 × 10⁴ cells/well.
  • Incubation: Allow cells to adhere and grow for 36 hours at 37°C in a 5% CO₂ atmosphere.
  • Treatment: Replace medium with fresh medium containing this compound across a concentration range (e.g., 0.1 μM to 250 μM). Use triplicate wells for each concentration.
  • Exposure: Incubate with the compound for 24 to 36 hours.
  • Viability Readout: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Solubilize formazan crystals overnight in a 10% SDS in 0.01 M HCl solution.
  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of viable cells relative to untreated controls [2].

2. In Vivo Anti-tumor Efficacy Study (Xenograft Model) This protocol assesses the efficacy of an EGF-conjugated form of this compound in vivo [2].

  • Animal Model: Severe combined immunodeficient (SCID) mice bearing human glioblastoma (e.g., U737) xenografts.
  • Formulation: The compound is conjugated to recombinant human Epidermal Growth Factor (EGF) to enhance targeting.
  • Dosage & Administration: Administer 0.5 mg/kg or 1 mg/kg of EGF-P154 via intraperitoneal (i.p.) injection.
  • Dosing Schedule: Treat mice for 10 consecutive days.
  • Endpoint Monitoring: Monitor tumor volume progression and record tumor-free survival over time (e.g., up to 58 days) [2].

Important Research Considerations

When using this compound, you should keep these critical points in mind:

  • Specificity Warning: this compound is not a specific JAK3 inhibitor. It potently inhibits EGFR in the low nanomolar range and several other kinases [2] [6] [3]. Phenotypes observed in experiments should not be automatically attributed to JAK3 inhibition without proper controls [6].
  • Solubility and Storage:
    • Solubility: The compound is highly soluble in DMSO (up to 75 mg/mL), but insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh solvent [2].
    • Storage of Stock Solution: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent compound degradation [3].
  • Functional Consequences: The biological effect of this compound is highly context-dependent. It can induce apoptosis in cancer cells, block process outgrowth in neural cells, or modulate inflammatory responses, depending on the cell type and stimuli [2] [6] [5].

References

WHI-P154: Core Characteristics and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 was initially identified as a potent JAK3 inhibitor. The table below summarizes its primary biochemical and cellular characteristics, which are crucial for designing experiments [1] [2] [3].

Property Detail
Chemical Name 2-Bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol [2] [3]
Molecular Weight 376.2 [1] [2] [3]
CAS Number 211555-04-3 [1] [2] [3]
Primary Target (IC₅₀) JAK3 (1.8 μM) [1] [2] [3]
Other Kinase Targets (IC₅₀) EGFR (4 nM), VEGFR (100 nM), Src (100 nM) [1]
Key Biological Effects Inhibits STAT1 activation, iNOS expression, and NO production in macrophages; induces apoptosis in glioblastoma cells [1] [2] [3]

A critical subsequent finding was that this compound is not a selective JAK3 inhibitor. It potently inhibits other kinases, particularly EGFR, at much lower concentrations (in the nanomolar range) [1] [4]. This broad activity must be considered when interpreting its biological effects.

Established Experimental Models and Protocols

This compound has been used in various in vitro and in vivo models to study inflammatory and oncological pathways.

In Vitro Experimental Models

The table below outlines key cell-based assays documented in the literature [5] [1] [6].

Research Area Cell Line/Type Treatment & Concentration Key Read-Outs
Immunology / Inflammation J774 murine macrophages; human epithelial cells [5] [6] [4] Activated with LPS or IFN-γ; this compound (e.g., 1-30 μM) [5] [6] Nitrite accumulation (NO production); iNOS protein/mRNA levels (Western blot, qPCR); STAT1 phosphorylation; TNF-α production [5] [6]
Cancer Research U373 and U87 human glioblastoma cell lines [1] [4] This compound (0.1-250 μM); EGF-conjugated this compound [1] Cell viability (MTT assay); apoptosis; cell adhesion and migration [1]
Neuroscience Mouse and human neural progenitor cells (NPCs) [4] This compound (concentration not specified in results) [4] Differentiation into neurons/oligodendrocytes (markers: Tuj1, MAP2, Olig2); inhibition of astrocyte differentiation (GFAP marker) [4]
Detailed Macrophage Protocol

A typical protocol for studying inflammation in macrophages involves [5] [6]:

  • Cell Culture: J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Pre-treatment: Cells are pre-treated with this compound (e.g., 1, 3, 10, 30 μM) for a specified period before activation.
  • Activation: Cells are stimulated with bacterial Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or IFN-γ.
  • Incubation: After incubation (typically 24 hours), supernatant and cell lysates are collected.
  • Analysis:
    • Nitrite Measurement: Culture supernatant is analyzed for nitrite accumulation using the Griess reaction as a surrogate for NO production.
    • Protein Analysis: Cell lysates are subjected to Western blotting to detect iNOS, COX-2, and phospho-STAT1 protein levels.
    • mRNA Analysis: RNA is extracted for quantitative PCR to measure iNOS mRNA expression.
    • Viability Assay: Cell viability is confirmed using a assay such as XTT to rule out cytotoxic effects of the inhibitor.
In Vivo Model: Glioblastoma Xenograft
  • Animal Model: Severe combined immunodeficient (SCID) mice with human glioblastoma xenografts [1].
  • Dosage & Administration: this compound conjugated to Epidermal Growth Factor (EGF) is administered intraperitoneally at 0.5 or 1 mg/kg for 10 consecutive days [1].
  • Outcome: Treatment with EGF-P154 results in delayed tumor progression and improved tumor-free survival compared to control groups [1].

This compound in the JAK-STAT Signaling Pathway

The following diagram illustrates the multi-kinase inhibitory profile of this compound and its downstream effects on key cellular processes based on experimental evidence.

whi_p154_pathway Cytokines Cytokines (IL-2, IFN-γ) JAK3 JAK3 Cytokines->JAK3 GrowthFactors Growth Factors EGFR EGFR GrowthFactors->EGFR VEGFR VEGFR GrowthFactors->VEGFR Src Src GrowthFactors->Src STAT1 STAT1 Phosphorylation & Nuclear Translocation JAK3->STAT1 OtherPaths MAPK/PI3-K & Other Pathways EGFR->OtherPaths VEGFR->OtherPaths Src->OtherPaths iNOS iNOS Expression & NO Production STAT1->iNOS CellularEffects Cellular Effects OtherPaths->CellularEffects iNOS->CellularEffects WHI This compound Inhibition WHI->JAK3 WHI->EGFR WHI->VEGFR WHI->Src

This multi-target action is a double-edged sword: it makes this compound a useful tool for studying broad kinase inhibition effects, but its lack of specificity means observed phenotypes cannot be attributed solely to JAK3 inhibition.

The Evolution of JAK3 Inhibitor Discovery

Research on this compound laid important groundwork, but the field has since evolved to overcome its limitations, primarily its lack of selectivity [7].

  • From Low-Selectivity Tools to Selective Inhibitors: Modern discovery efforts focus on achieving high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) to minimize off-target effects. For example, compound X15 is a recently reported covalent JAK3 inhibitor with an IC₅₀ of 14.56 nM and demonstrated efficacy in an atopic dermatitis mouse model [8].
  • AI-Driven Drug Design: Generative AI and reinforcement learning are now used to explore vast chemical spaces and design novel synthesizable scaffolds with optimal properties [7]. These models are trained on existing chemical databases to generate candidate molecules with predicted high binding affinity and selectivity for JAK3.
  • Advanced Computational Validation: Potential candidates are rigorously evaluated using molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA) to predict their stability and strength of interaction with the JAK3 protein before synthesis [7].

References

WHI-P154 JAK-STAT pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of WHI-P154

The table below summarizes the key quantitative and qualitative data on this compound:

Property Description
Primary Target Janus kinase 3 (JAK3) [1] [2]

| Reported IC₅₀ Values | • 28 μM (human JAK3) • 128 μM (mouse JAK3) [1] [2] | | Key Off-Target Inhibition | Epidermal growth factor receptor (EGFR) in nanomolar range [2] | | Specificity Note | Shows no significant inhibition of JAK1 or JAK2 [1] [2] |

Experimental Applications and Protocols

This compound has been utilized in various experimental models to investigate the JAK/STAT pathway's role. Key findings and the corresponding methodologies are detailed below.

Research Context Key Findings Detailed Experimental Protocol

| Immunology: Macrophage & Epithelial Cell Inflammation | Inhibited LPS-induced iNOS expression and NO production in murine J774 macrophages and human epithelial cells [2]. | 1. Cell Culture: J774 murine macrophages are cultured and grown to confluence [3]. 2. Pre-treatment & Stimulation: Cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) before stimulation with bacterial lipopolysaccharide (LPS) [2]. 3. Analysis: iNOS expression is measured via Western blot (using 20 µg of protein lysate) [3] and RT-PCR [2]. NO production is quantified by measuring nitrite levels in the culture medium after 24 hours using a nitrite assay [3]. | | Cancer Research: Glioblastoma | Induced apoptosis and cell death in human glioblastoma cell lines (U373, U87); inhibited tumor growth in mouse xenograft models when coupled to EGF [1] [2]. | 1. In Vitro: Human glioblastoma cell lines are treated with this compound. Apoptosis and cell death are assessed using standard assays [1] [2]. 2. In Vivo (Xenograft): Mice implanted with human glioblastoma cells are treated with this compound, often conjugated to EGF. Tumor growth is monitored and compared to control groups [1] [2]. | | Neuroscience: Neural Cell Differentiation | Promoted differentiation of mouse neuronal precursor cells (NPCs) to neurons and oligodendrocytes, but blocked astrocyte differentiation [2]. | 1. Cell Culture & Inhibition: NPCs derived from neurosphere cultures are treated with this compound to inhibit Jak3 [2]. 2. Differentiation Assessment: The resulting cell types are identified by staining for specific markers: Tuj1 and MAP2 for neurons, Olig2 and NG2 for oligodendrocytes, and GFAP for astrocytes [2]. |

JAK/STAT Pathway and this compound Inhibition

The JAK/STAT pathway is a major signaling cascade used by cytokines and growth factors. The diagram below illustrates its core mechanism and the inhibitory action of this compound.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (e.g., JAK3) Receptor->JAK Activates STAT STAT Transcription Factor JAK->STAT Phosphorylates STAT_P Phosphorylated STAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Expression Nucleus->Gene WHIP154 This compound Inhibitor WHIP154->JAK Inhibits

This diagram shows the core JAK/STAT signaling pathway. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs form dimers, translocate to the nucleus, and drive the expression of target genes (e.g., iNOS). This compound acts by inhibiting the kinase activity of JAKs, particularly JAK3, thereby disrupting this signaling cascade [4] [2].

Important Research Considerations

When working with this compound, it is crucial to be aware of its limitations:

  • Specificity Concerns: Although marketed as a JAK3 inhibitor, one study found that this compound is a nanomolar inhibitor of the EGFR family of kinases and lacked potency and selectivity for JAK3 in their assay panel [2]. The observed biological effects in earlier studies should be interpreted with this limited specificity in mind.
  • Research Use Only: This compound is intended for research purposes only and is not approved for human therapeutic use [2].

References

WHI-P154 introductory research guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of WHI-P154

The table below summarizes the key biochemical targets and properties of this compound for a quick overview.

Property Description
Molecular Weight 376.2 g/mol [1]
Chemical Formula C₁₆H₁₄BrN₃O₃ [1]
CAS No. 211555-04-3 [1]
Primary Targets JAK3, EGFR, VEGFR, Src, Abl, MAPK, PI3K [2] [1]
Main Research Applications Reversing cancer multidrug resistance, immunology/inflammation research, neural stem cell differentiation studies [2] [3] [4]

Key Mechanisms & Quantitative Profiling

This compound's primary mechanism involves inhibiting specific kinase pathways. The diagram below illustrates its main targets and downstream effects.

G cluster_targets Primary Kinase Targets cluster_pathways Affected Signaling Pathways WHI This compound JAK3 JAK3 WHI->JAK3 EGFR EGFR WHI->EGFR VEGFR VEGFR WHI->VEGFR Src Src WHI->Src ABCG2 ABCG2 Efflux Function WHI->ABCG2 Directly Blocks STAT3 STAT3 Phosphorylation JAK3->STAT3 Inhibits iNOS iNOS Expression JAK3->iNOS Suppresses NeuriteOutgrowth Neurite Outgrowth JAK3->NeuriteOutgrowth Prevents EGFR->STAT3 Inhibits

This compound inhibits multiple kinases and downstream pathways.

The potency of this compound against its various kinase targets is quantified in the following table.

Target Reported IC₅₀ / Inhibition Experimental Context
JAK3 1.8 μM [1] In vitro kinase assay
EGFR 4 nM [1] In vitro kinase assay
VEGFR 100 nM [1] In vitro kinase assay
Src 100 nM [1] In vitro kinase assay
ABCG2 Transport Significant reversal at < 10 μM [2] ATPase assay in membrane vesicles
Cytotoxicity (Glioblastoma) IC₅₀ ~ 813 nM (when conjugated to EGF) [1] MTT assay in U373 and U87 cell lines
iNOS/NO Production Inhibition from 3-30 μM [5] LPS-induced macrophages

Detailed Experimental Protocols

To facilitate your research, here are detailed methodologies for key experiments cited in the literature.

1. Cytotoxicity Assay (MTT Assay) This protocol is commonly used to determine cell viability and the IC₅₀ of this compound [2] [1].

  • Cell Seeding: Seed cells (e.g., U87 glioblastoma lines) into a 96-well plate at a density of 2.5 × 10⁴ cells/well and incubate for 36 hours at 37°C [1].
  • Drug Treatment: Replace the medium with fresh medium containing this compound across a concentration range (e.g., 0.1 μM to 250 μM). Use triplicate wells for each concentration [1].
  • Incubation: Incubate the plates for 24-36 hours at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Viability Measurement: Add MTT reagent to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C. Solubilize the formed formazan crystals overnight at 37°C in a solution of 10% SDS in 0.01 M HCl. Measure the absorbance at 570 nm using a microplate reader [1].
  • Analysis: Calculate the percentage of cell survival and determine the IC₅₀ values.

2. Intracellular Drug Accumulation Assay This method is used to study the reversal of ABCG2-mediated drug efflux [2].

  • Cell Preparation: Use parental and ABCG2-overexpressing cells (e.g., H460 and H460/MX20).
  • Drug Accumulation: Incubate cells with a substrate chemotherapeutic drug like [³H]-mitoxantrone in the presence or absence of this compound (e.g., 4 μM) for a set time [2].
  • Measurement: After incubation, wash the cells with cold PBS to stop the reaction and remove extracellular drug. Measure the intracellular radioactivity using a scintillation counter [2].
  • Interpretation: A significant increase in intracellular radioactivity in the resistant cells treated with this compound indicates successful inhibition of the ABCG2 efflux pump [2].

3. In Vivo Efficacy Study (Xenograft Model) This protocol assesses the anti-tumor effect of this compound in an animal model [1].

  • Animal and Model: Use a SCID mouse xenograft model of human glioblastoma (e.g., implanted with U737 cells) [1].
  • Dosing and Administration: Administer this compound intraperitoneally (i.p.) at doses of 0.5 mg/kg or 1 mg/kg daily for 10 consecutive days. For better solubility in vivo, formulations like 30% propylene glycol, 5% Tween 80, and 65% D5W can be used [1].
  • Evaluation: Monitor tumor volume and tumor-free survival. Compare these metrics between the treatment and control groups [1].

Research Applications & Key Findings

The diverse research applications of this compound are summarized in the table below.

Research Area Key Findings / Effects
Cancer & Multidrug Resistance Reverses ABCG2-mediated multidrug resistance by directly inhibiting efflux, increasing intracellular chemo drug accumulation [2].
Immunology & Inflammation Inhibits LPS-induced iNOS expression and NO production in macrophages; slightly reduces TNF-α at high doses; no effect on COX-2 [5].
Neuroscience Promotes neuronal/oligodendrocyte differentiation but blocks astrocyte differentiation in neural precursor cells; prevents PDGF-induced neurite outgrowth [3] [4].

Important Research Considerations

  • Specificity Warning: While initially described as a JAK3 inhibitor, this compound is not selective for JAK3. It is a potent nanomolar-range inhibitor of EGFR and other kinases. Data interpretation should account for this multi-kinase activity [4] [1].
  • Solubility & Formulation: this compound is highly soluble in DMSO (75 mg/mL) but insoluble in water or ethanol [1]. For in vivo studies, use recommended formulations like 30% propylene glycol, 5% Tween 80, and 65% D5W to ensure proper delivery [1].

References

WHI-P154: Mechanism of Action & Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 is characterized as a multi-kinase inhibitor. While initially identified as a JAK3 inhibitor (IC₅₀ = 1.8 μM) with reported inactivity against JAK1 and JAK2 [1] [2] [3], it demonstrates significantly higher potency against the Epidermal Growth Factor Receptor (EGFR) in the nanomolar range [1] [4]. It also inhibits other kinases such as Src, Abl, VEGFR, and MAPK, and prevents STAT3 phosphorylation [1] [4].

Table 1: Kinase Inhibition Profile of this compound

Target Reported IC₅₀ Value Experimental Context
EGFR 4 nM [1] In vitro kinase assay
VEGFR 100 nM [1] In vitro kinase assay
Src 100 nM [1] In vitro kinase assay
JAK3 1.8 μM [1] In vitro kinase assay
JAK2 1.5 μM [4] JAK2-focused in vitro kinase assay*
EGFR 1.2 μM [4] EGFR/ErbB2-focused in vitro kinase assay*

> Note on Discrepancies: The data for JAK2 and the second EGFR value (marked with *) come from different studies cited within one source and highlight the importance of batch and assay context. The nanomolar IC₅₀ for EGFR from [1] is the most commonly referenced value.

The following diagram summarizes the primary signaling pathways affected by this compound based on the reported data:

whi_p154_pathway WHIP154 This compound EGFR EGFR WHIP154->EGFR Inhibits JAK3 JAK3 WHIP154->JAK3 Inhibits Src Src WHIP154->Src Inhibits VEGFR VEGFR WHIP154->VEGFR Inhibits MAPK MAPK WHIP154->MAPK Inhibits Stat3 Stat3 WHIP154->Stat3 Prevents Phosph. EGFR->MAPK Stat1 Stat1 JAK3->Stat1 Apoptosis Apoptosis Stat3->Apoptosis iNOS iNOS Expression Stat1->iNOS NO NO Production iNOS->NO

Figure 1: Key signaling pathways inhibited by this compound. The compound primarily targets EGFR and JAK3, leading to downstream effects on cell proliferation, inflammation, and survival.

In Vitro Biological Activities & Protocols

This compound has been investigated in various cellular models, demonstrating effects on cancer cell proliferation, inflammatory responses, and neural cell differentiation.

Table 2: Summary of In Vitro Cellular Assays for this compound

Cell Type/Line Reported Activity Typical Working Concentration
U373, U87 Glioblastoma Cytotoxicity & apoptosis induction [1] 0.1 - 250 μM [1]
Macrophages / Epithelial cells Inhibition of LPS-induced iNOS expression & NO production [5] [6] 1 - 30 μM [5]
Neural Precursor Cells (NPCs) Promotion of neuronal/oligodendrocyte differentiation; blockade of astrocyte differentiation [5] Information specific to functional assay
RBL-2H3 Mast Cells Inhibition of antigen-induced degranulation & MAPK phosphorylation [7] 1 - 30 μM [7]
General Cell Viability and Cytotoxicity Assay (MTT)

This protocol is adapted from procedures used with glioblastoma and other cancer cell lines [1] [4].

  • Cell Seeding: Seed cells (e.g., U87 or U373 glioblastoma lines) into a 96-well plate at a density of 2.5 × 10⁴ cells per well.
  • Pre-incubation: Incubate the plates for 36 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow cell attachment and recovery.
  • Compound Treatment:
    • Prepare a concentration range of this compound (e.g., from 0.1 μM to 250 μM) in fresh culture medium.
    • Carefully aspirate the old medium from the wells and replace it with the compound-containing medium. Include triplicate wells for each concentration and controls (vehicle-only).
  • Incubation: Incubate the cells with this compound for 24 to 36 hours at 37°C and 5% CO₂.
  • Viability Measurement:
    • Add 10 μL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.
    • Incubate the plate at 37°C for 4 hours.
    • Solubilize the formed formazan crystals overnight at 37°C using a solution of 10% SDS in 0.01 M HCl.
    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Inhibition of Inflammatory Response in Macrophages

This protocol is based on studies investigating the effect of this compound on lipopolysaccharide (LPS)-induced signaling [5] [6].

  • Cell Culture: Use murine macrophage cell lines or primary macrophages.
  • Pre-treatment: Pre-treat cells with this compound (typical concentrations from 1 μM to 30 μM) for a set period (e.g., 15-60 minutes) before stimulation.
  • Stimulation: Stimulate the inflammatory response by adding LPS (e.g., 100 ng/mL) to the culture medium. Co-incubate with the this compound inhibitor.
  • Analysis (18-24 hours post-stimulation):
    • Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reaction.
    • Protein Analysis: Harvest cell lysates to analyze iNOS protein levels by Western blotting or the phosphorylation status of STAT1.

The experimental workflow for this protocol is outlined below:

macrophage_protocol Start Culture Macrophages PreTreat Pre-treatment with This compound (1-30 µM) Start->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Analyze Analysis Stimulate->Analyze NO Griess Reaction: NO Production Analyze->NO WB Western Blot: iNOS, p-STAT1 Analyze->WB

Figure 2: Experimental workflow for assessing the anti-inflammatory effects of this compound in macrophages.

Key Technical Considerations for Researchers

  • Solubility and Storage:
    • Solubility: this compound is soluble at least to 75 mg/mL (199.36 mM) in DMSO. It is reported to be insoluble in water and ethanol [1] [8].
    • Storage: Store the powder at -20°C. DMSO stock solutions are stable for 2 weeks at 4°C and for 6 months at -80°C [8] [4].
  • Specificity Concerns: A critical study highlighted that this compound is not a selective JAK3 inhibitor [5]. It potently inhibits the EGFR family of kinases in the nanomolar range. Observed cellular effects, especially at lower concentrations, may be primarily mediated through EGFR inhibition rather than JAK3. Appropriate controls and target validation are essential for data interpretation.
  • Positive Control: For JAK3 inhibition studies, the more selective inhibitor PF-956980 could be used as a comparative control, as referenced in the literature [5].
  • Off-Target Effects in Cellular Models: Evidence from Jak3-knockout mouse models suggests that this compound can inhibit mast cell degranulation and MAPK phosphorylation independently of Jak3, likely by affecting the antigen-induced activation of Fyn and the PI3K pathway [7]. This underscores its multi-target nature.

Reference Information

  • Selleckchem. This compound | JAK inhibitor | Mechanism | Concentration. Selleckchem.com [1].
  • STEMCELL Technologies. This compound. Stemcell.com [5].
  • Tocris Bioscience. WHI-P 154 | JAK3 kinase inhibitor. Tocris.com [2].
  • Sareila, O. et al. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-α. International Immunopharmacology (2008). [5].
  • Changelian, P.S. et al. The specificity of JAK3 kinase inhibitors. Blood (2008). [5].
  • Igawa, H. et al. Inhibition of the antigen-induced activation of rodent mast cells by Janus kinase 3 inhibitor WHI-P131 and Jak3/Syk inhibitor this compound. British Journal of Pharmacology (2005). [7].
  • Liu, Y. et al. Regulatory effects of the JAK3/STAT1 pathway on the release of secreted phospholipase A2-IIA in microvascular endothelial cells of the brain. Journal of Neuroinflammation (2012). [6].

References

WHI-P154 Working Concentrations Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations of WHI-P154 from various published studies.

Cell Type / System Experimental Purpose Working Concentration Key Findings / Effects Source (Reference)
U87 & U373 Human Glioblastoma Cells Cytotoxicity & Apoptosis 0.1 - 250 μM (for 24-36 hours) Induced apoptotic cell death; IC50 in the micromolar range. [1]
J774 Murine Macrophages iNOS/NO inhibition (IFN-γ induced) 1 - 30 μM Inhibited iNOS expression and NO production in a dose-dependent manner. [2]
J774 Murine Macrophages iNOS/NO inhibition (LPS induced) 3 - 30 μM Attenuated iNOS expression and NO production; 30 μM slightly inhibited TNF-α. [3]
Fetal Mouse Ovaries (16.5 dpc) Primordial follicle formation Information missing Inhibited germline cyst breakdown and primordial follicle assembly. [4]
MLS 402-91 Myxoid Liposarcoma Cells Cell proliferation & oncogene regulation 10 μM (for 24 hours in screening) Caused FUS-DDIT3 downregulation at mRNA and protein levels. [5]
U87 & U251 Glioblastoma Cells Cell proliferation & stemness 50 μM (for 7-14 days) Inhibited cell proliferation and neurosphere formation. [6]
EGF-P154 Conjugate (in vitro) Targeted glioblastoma cell killing IC50 of 813 nM Selective cytotoxicity against EGF-R-positive glioblastoma cells. [1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability and Cytotoxicity Assay in Glioblastoma Cells

This protocol is adapted from studies using human glioblastoma cell lines (e.g., U87, U373). [1]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 × 10⁴ cells per well.
  • Incubation: Incubate the cells for 36 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for attachment and recovery.
  • Drug Treatment: Prepare fresh culture medium containing this compound. Aspirate the old medium from the wells and replace it with the medium containing this compound at your desired concentrations (e.g., a range from 0.1 μM to 250 μM). Include control wells with vehicle (e.g., DMSO) only.
  • Incubation with Treatment: Incubate the cells with the compound for 24 to 36 hours.
  • Viability Assessment (MTT Assay):
    • Add 10 μL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.
    • Incubate the plate at 37°C for 4 hours.
    • Carefully aspirate the medium and solubilize the formed formazan crystals overnight at 37°C in a solution of 10% SDS in 0.01 M HCl.
    • Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
iNOS Expression and NO Production in Macrophages

This protocol is based on experiments in J774 murine macrophages stimulated with Interferon-γ (IFN-γ) or Lipopolysaccharide (LPS). [2] [3]

  • Cell Culture: J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
  • Seeding for Experiments:
    • For nitrite measurement and RT-PCR: Seed cells on 24-well plates.
    • For Western blot: Seed cells on 6-well plates.
    • Grow cells to confluence (about 72 hours) before starting experiments.
  • Pre-treatment and Stimulation:
    • Pre-treat the cells with this compound (e.g., 1-30 μM) for a suitable period (e.g., 30-60 minutes).
    • Stimulate the cells with IFN-γ (e.g., 100 U/mL) or LPS (e.g., 100 ng/mL) to induce iNOS expression and NO production. Incubate for the desired time (e.g., 6-24 hours).
  • Sample Collection and Analysis:
    • Nitrite Assay: Collect the culture medium after 24 hours. Measure nitrite accumulation, a stable breakdown product of NO, using a standard Griess reaction protocol.
    • Western Blot for iNOS: Lyse the cells using an appropriate lysis buffer. Resolve 20 μg of total protein via SDS-PAGE, transfer to a membrane, and probe with anti-iNOS and appropriate secondary antibodies.
    • qPCR for iNOS mRNA: Extract total RNA, perform reverse transcription, and analyze iNOS mRNA levels using quantitative PCR.

Mechanism of Action and Signaling Pathway

This compound is primarily characterized as a potent inhibitor of Janus kinase 3 (JAK3), with a reported IC50 of 1.8 μM. [1] However, it is crucial to note that it is not entirely specific and also inhibits other kinases, including EGFR, Src, Abl, and VEGFR, often at much lower (nanomolar) concentrations. [1] [7] Its mechanism in various cellular contexts involves preventing the phosphorylation of downstream effectors like Stat3. [1]

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in models like IFN-γ stimulated macrophages:

G cluster_extra Other Reported Kinase Targets IFNγ IFN-γ Receptor Cytokine Receptor IFNγ->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT1 STAT1 JAK3->STAT1 Phosphorylates WHIP154 This compound Inhibitor WHIP154->JAK3 Inhibits EGFR EGFR WHIP154->EGFR Src Src WHIP154->Src VEGFR VEGFR WHIP154->VEGFR pSTAT1 p-STAT1 (Active) STAT1->pSTAT1 STAT1Dim STAT1 Dimer pSTAT1->STAT1Dim Nucleus Nucleus STAT1Dim->Nucleus Translocates to iNOSGene iNOS Gene Expression Nucleus->iNOSGene Transcribes NOProduction NO Production iNOSGene->NOProduction , fillcolor= , fillcolor=

This diagram summarizes the core mechanism by which this compound inhibits the JAK-STAT pathway, ultimately leading to reduced iNOS expression and NO production. The dashed lines indicate its reported multi-kinase inhibitory activity, which should be considered when interpreting experimental results. [1] [2] [3]

Important Considerations for Researchers

  • Specificity Warning: Be aware that this compound is not a highly specific JAK3 inhibitor. It potently inhibits several other kinases like EGFR and VEGFR, which could contribute to or confound the observed biological effects. [1] [7] Results should be interpreted with caution and confirmed with other specific inhibitors or genetic approaches.
  • Solubility and Storage: this compound has limited solubility. It is typically dissolved in DMSO at a high stock concentration (e.g., 75 mg/mL). [1] Always use fresh DMSO and consider potential solvent effects by including a vehicle control (DMSO at the same final concentration) in your experiments.
  • Cell Line Variability: The effective dose can vary significantly between different cell lines and even between species, as one source notes different IC50 values for human and mouse JAK3. [7] It is highly recommended to conduct a dose-response curve for your specific experimental model.
  • Combination with EGF: For targeted cancer therapy research, conjugating this compound to Epidermal Growth Factor (EGF) has been shown to dramatically increase its potency and selectivity against EGFR-positive glioblastoma cells, reducing the effective concentration to the nanomolar range. [1]

I hope these application notes and protocols provide a solid foundation for your research. Should you require further details on a specific assay, feel free to ask.

References

WHI-P154: Basic Chemical and Solubility Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical properties and solubility data for WHI-P154.

Property Description/Value
CAS Number 211555-04-3 [1]
Molecular Formula C({16})H({14})BrN(_3)O(_3) [2] [1]
Molecular Weight 376.2 g/mol [2] [1]
DMSO Solubility 75 mg/mL (199.36 mM) [2]
Water Solubility Insoluble [2] [1]
Ethanol Solubility Insoluble [2] [1]
Purity ≥ 98% - 99.77% [2] [1]

Key Biological Targets and Inhibitory Activity

This compound is a multi-kinase inhibitor. The following table outlines its primary targets and half-maximal inhibitory concentration (IC₅₀) values.

Target Reported IC₅₀ / Inhibition Activity
EGFR IC₅₀ = 4 nM [2]
VEGFR IC₅₀ = 100 nM [2]
Src IC₅₀ = 100 nM [2]
JAK3 IC₅₀ = 1.8 μM [2] [1]
JAK2 IC₅₀ = 1.5 μM (in JAK2-focused assays) [1]
ErbB2 (HER2) IC₅₀ = 2.3 - 2.5 μM [1]
Other Kinases (e.g., AKT, CHK1, PKCβ, TrkA) IC₅₀ > 30 μM (Inactive) [2] [1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily by inhibiting key kinase receptors and downstream signaling pathways, which can be visualized as follows:

G GrowthFactors Growth Factors (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR) GrowthFactors->Receptor Downstream Downstream Pathways (MAPK, PI3K, STATs) Receptor->Downstream JAK Janus Kinase (JAK3) JAK->Downstream CellularResponse Cellular Responses (Proliferation, Survival, Migration) Downstream->CellularResponse WHIP154 This compound Inhibition WHIP154->Receptor WHIP154->JAK

Diagram 1: this compound inhibits key receptors and downstream signaling pathways to block cellular proliferation and survival.

As shown in the diagram and supported by research, this compound is a potent inhibitor of several tyrosine kinases [2] [1]. Its mechanism involves:

  • Primary Kinase Inhibition: It directly binds to and inhibits the activity of EGFR, VEGFR, and JAK3, among others [2].
  • Downstream Signaling Disruption: By inhibiting these upstream kinases, this compound prevents the activation of key downstream signaling pathways, including MAPK and STAT3 phosphorylation [2] [1]. This disruption is critical in halting signals that promote cell growth and survival.
  • Induction of Apoptosis: The blockade of these pro-survival signals leads to the programmed cell death (apoptosis) of cancer cells, such as glioblastoma cells, at micromolar concentrations [2] [1].

Experimental Protocols

Preparation of Stock Solution

Aim: To prepare a 75 mg/mL (199.36 mM) stock solution of this compound in DMSO for in vitro studies.

  • Materials: this compound powder (MW: 376.2 g/mol), anhydrous DMSO (fresh, moisture-absorbing DMSO can reduce solubility), analytical balance, sterile vial.
  • Procedure:
    • Weigh 75 mg of this compound powder using an analytical balance.
    • Transfer the powder to a sterile 1 mL vial.
    • Add anhydrous DMSO to a final volume of 1 mL.
    • Vortex or sonicate the mixture briefly until the powder is completely dissolved, forming a clear solution.
  • Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for up to 3 years [2].
Cell Viability Assay (MTT Protocol)

Aim: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Materials: Adherent cancer cell lines (e.g., U87 or U373 glioblastoma cells), cell culture medium, this compound stock solution, DMSO (vehicle control), 96-well plates, MTT reagent, SDS-HCl solution, microplate reader [2].
  • Procedure:
    • Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 × 10⁴ cells per well. Incubate at 37°C in 5% CO₂ for 36 hours to allow cell attachment.
    • Drug Treatment:
      • Prepare serial dilutions of this compound in fresh medium to achieve final concentrations typically ranging from 0.1 μM to 250 μM.
      • Carefully aspirate the old medium from the wells and replace it with 100 μL of the medium containing the drug or vehicle control (DMSO, typically <0.5% v/v).
      • Use triplicate wells for each concentration.
      • Incubate the plate for 24 to 36 hours at 37°C [2].
    • Viability Measurement:
      • Add 10 μL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.
      • Incubate the plate at 37°C for 4 hours.
      • Carefully remove the medium and add 100 μL of solubilization solution (10% SDS in 0.01 M HCl) to each well to dissolve the formed formazan crystals.
      • Incubate the plate overnight at 37°C.
      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader [2].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control group. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Critical Notes for Researchers

  • DMSO Concentration: When adding this compound stock to cell culture medium, ensure the final concentration of DMSO is kept low (e.g., ≤0.5%) to avoid solvent toxicity. DMSO at concentrations as low as 3% can significantly alter membrane permeability [3].
  • Solubility in Assay Buffers: this compound is insoluble in water and ethanol. For in vitro assays, the compound must be initially dissolved in DMSO before dilution into aqueous buffers. This may cause precipitation at higher concentrations, so visual inspection of the working solutions is recommended.
  • Off-Target Effects: While initially characterized as a JAK3 inhibitor, this compound exhibits potent activity against EGFR and other kinases [2] [1]. Researchers should design appropriate control experiments to confirm that observed phenotypic effects are due to the inhibition of the intended target.

References

Comprehensive Research Application Note: WHI-P154 as a Multi-Targeted Inducer of Apoptosis in Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glioblastoma and Current Therapeutic Challenges

Glioblastoma (GBM) represents the most aggressive and lethal primary brain tumor in adults, accounting for approximately 50% of all malignant central nervous system neoplasms. Despite multimodal treatment approaches involving maximal safe surgical resection followed by radiation and temozolomide chemotherapy, the median survival remains a dismal 12-15 months, with nearly universal recurrence. The therapeutic resistance of GBM stems from several interrelated factors: significant molecular heterogeneity, the presence of blood-brain barrier that limits drug delivery, an immunosuppressive tumor microenvironment, and the presence of glioma stem cells (GSCs) that drive tumor initiation, progression, and recurrence [1] [2] [3].

The molecular landscape of GBM is characterized by frequent alterations in key signaling pathways including EGFR amplification (34-57%), PTEN mutations (20-34%), TP53 mutations (most common in secondary GBM), and PDGFR alterations (approximately 60%). The 2021 World Health Organization classification recognizes GBM as a Grade IV IDH-wildtype adult diffuse glioma, reflecting its exceptionally aggressive behavior. GBMs are further categorized into molecular subtypes (proneural, neural, classical, and mesenchymal) with distinct genetic profiles and clinical behaviors, necessitating personalized therapeutic approaches [1] [4] [2].

Table 1: Key Characteristics of Glioblastoma Multiforme

Characteristic Description Clinical/Therapeutic Implications
Incidence 3.22-3.33 cases per 100,000 individuals Most common malignant primary brain tumor in adults
Median Survival 12-15 months with standard treatment Poor prognosis despite aggressive multimodal therapy
Molecular Subtypes Proneural, neural, classical, mesenchymal Distinct therapeutic responses; personalized approaches needed
Key Genetic Alterations EGFR amplification, PTEN loss, TP53 mutations, IDH wild-type Potential targets for molecular therapies
Therapeutic Challenges Blood-brain barrier, tumor heterogeneity, glioma stem cells, immunosuppressive microenvironment Need for innovative therapeutic strategies

Molecular Characteristics and Mechanism of Action of WHI-P154

This compound (molecular weight: 376.2 g/mol; CAS No. 211555-04-3) is a dimethoxyquinazoline compound initially characterized as a potent inhibitor of Janus kinase 3 (JAK3) with an IC₅₀ of 1.8 μM. Subsequent investigations revealed its multi-kinase inhibitory activity, demonstrating significant potency against several kinases crucial to GBM pathogenesis including epidermal growth factor receptor (EGFR) (IC₅₀ = 4 nM), vascular endothelial growth factor receptor (VEGFR) (IC₅₀ = 100 nM), and Src kinase (IC₅₀ = 100 nM) [5]. This multi-targeted inhibition profile positions this compound as a promising therapeutic candidate for addressing the complex signaling network redundancies in GBM.

The primary mechanism of this compound involves competitive inhibition of ATP-binding sites on these tyrosine kinases, thereby preventing phosphorylation of downstream signaling mediators. Importantly, this compound demonstrates selectivity within the JAK family, showing no appreciable activity against JAK1 or JAK2 at concentrations that effectively inhibit JAK3. This selectivity potentially translates to a more favorable toxicity profile compared to pan-JAK inhibitors. Additional kinase screening revealed that this compound is inactive (IC₅₀ > 30 μM) against a broad panel of kinases including AKT, Aurora A, CDK2, CHK1, FGFR1, and several others, further defining its target specificity [5].

Table 2: Kinase Inhibition Profile of this compound

Target IC₅₀ Value Biological Significance in GBM
EGFR 4 nM Amplified in 34-57% of GBM; drives proliferation and survival
VEGFR 100 nM Critical for angiogenesis and tumor vascularization
Src 100 nM Promotes invasion, migration, and survival signaling
JAK3 1.8 μM Component of JAK-STAT pathway; regulates immune response and growth
Abl Not specified Involved in cellular stress responses
MAPK Not specified Downstream signaling pathway promoting proliferation

This compound-Mediated Apoptosis Induction in Glioblastoma

Molecular Mechanisms of Apoptosis Induction

This compound demonstrates potent cytotoxicity against established GBM cell lines (U87, U373) and patient-derived models, inducing apoptotic cell death at micromolar concentrations. The compound effectively suppresses phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor that promotes survival and proliferation in GBM. The pro-apoptotic activity of this compound involves disruption of mitochondrial membrane potential, activation of executioner caspases, and DNA fragmentation, hallmarks of the intrinsic apoptotic pathway [5].

The apoptotic sensitivity of GBM cells to this compound correlates with elevated expression of anti-apoptotic BCL-2 family proteins, particularly BCL-xL and MCL-1, which create a state of "apoptotic priming." In this context, GBM cells become dependent on these pro-survival proteins to restrain constitutively active pro-apoptotic signals. By inhibiting key survival signaling pathways (particularly EGFR and PI3K/AKT), this compound shifts the balance toward pro-apoptotic BCL-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [6].

The following diagram illustrates the key signaling pathways through which this compound induces apoptosis in glioblastoma cells:

G WHI_P154 This compound EGFR EGFR WHI_P154->EGFR Inhibits (4 nM) VEGFR VEGFR WHI_P154->VEGFR Inhibits (100 nM) JAK3 JAK3 WHI_P154->JAK3 Inhibits (1.8 μM) Src Src WHI_P154->Src Inhibits (100 nM) ABCG2 ABCG2 Efflux Pump WHI_P154->ABCG2 Inhibits Efflux Mitochondria Mitochondrial Outer Membrane Permeabilization WHI_P154->Mitochondria Promotes via BCL-2 Dysregulation STAT3 STAT3 Phosphorylation EGFR->STAT3 Activates PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activates JAK3->STAT3 Activates Src->PI3K Activates BCL_xL_MCL1 BCL-xL/MCL-1 Anti-apoptotic Proteins STAT3->BCL_xL_MCL1 Upregulates PI3K->BCL_xL_MCL1 Upregulates ChemoResistance Chemotherapy Resistance ABCG2->ChemoResistance Causes ChemoSensitivity Chemotherapy Sensitivity ABCG2->ChemoSensitivity Reverses Resistance BCL_xL_MCL1->Mitochondria Prevents Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis Apoptotic Cell Death Caspases->Apoptosis Executes

Experimental Evidence of Efficacy

In in vitro models, this compound exhibits significant cytotoxicity against U373 and U87 human GBM cell lines, with apoptotic cell death observed at micromolar concentrations (0.1-250 μM range). The antiglioblastoma activity of this compound can be dramatically enhanced (>200-fold) and rendered tumor-selective through conjugation to recombinant human epidermal growth factor (EGF). The resulting conjugate, EGF-P154, demonstrates potent cytotoxicity against GBM cells at nanomolar concentrations (IC₅₀ = 813 nM) while showing no cytotoxicity against EGFR-negative cells even at concentrations as high as 100 μM [5].

The in vivo efficacy of this compound has been validated in severe combined immunodeficient (SCID) mouse GBM xenograft models. Administration of EGF-P154 (1 mg/kg/day intraperitoneally for 10 consecutive days) resulted in delayed tumor progression and significantly improved tumor-free survival. While control mice exhibited median tumor-free survival of 19 days, with all succumbing to large tumors (>500 mm³) by day 58, 40% of EGF-P154-treated mice remained alive and tumor-free for more than 58 days, with median tumor-free survival extended to 40 days [5].

Detailed Experimental Protocols

In Vitro Assessment of Cytotoxicity and Apoptosis

Protocol 1: MTT Cytotoxicity Assay

  • Cell Lines: U87, U373, patient-derived GBM stem cells (GSCs)
  • Seeding Density: 2.5×10⁴ cells/well in 96-well plates
  • Culture Conditions: 36 h incubation at 37°C in humidified 5% CO₂ before drug exposure
  • This compound Treatment: Prepare fresh solutions in DMSO; test concentration range of 0.1-250 μM in triplicate wells
  • Incubation Period: 24-36 h at 37°C in humidified 5% CO₂ atmosphere
  • MTT Application: Add 10 μL MTT solution (final concentration 0.5 mg/mL); incubate 4 h at 37°C
  • Solubilization: Add 10% SDS in 0.01 M HCl; incubate overnight at 37°C
  • Absorbance Measurement: Read at 570 nm using microplate reader
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis [5]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Preparation: Seed 1×10⁴ U87 or U251 cells/well in 12-well plates
  • Treatment: Apply this compound at desired concentrations (typically 4-50 μM) for 48 h
  • Staining: Incubate with Annexin V-FITC according to manufacturer's protocol, followed by propidium iodide (0.5 μg/mL)
  • Analysis: Immediate assessment using flow cytometry (FACS Aria with FACS Diva software)
  • Interpretation: Early apoptotic cells: Annexin V+/PI-; Late apoptotic/necrotic: Annexin V+/PI+ [7]

Table 3: In Vitro Cytotoxicity and Apoptosis Assessment Methods

Assay Type Key Parameters Experimental Readout Optimal this compound Concentration
MTT Cytotoxicity 24-36 h treatment, triplicate wells, 0.1-250 μM range IC₅₀ values calculated from absorbance at 570 nm 4-50 μM for significant effect
Annexin V/PI Staining 48 h treatment, flow cytometry analysis Quantification of early/late apoptotic populations 50 μM for robust apoptosis induction
TUNEL Assay 48 h treatment, fluorescence detection DNA fragmentation measurement 50 μM for significant DNA damage
Caspase Activity 24-48 h treatment, fluorogenic substrates Caspase-3/7 activation levels 25-50 μM for marked activation
In Vivo Efficacy Studies

Protocol 3: SCID Mouse Xenograft Model

  • Animal Model: Severe combined immunodeficient (SCID) mice
  • Tumor Inoculation: Implant U373 human GBM cells subcutaneously or orthotopically
  • This compound Formulation:
    • For EGF-P154 conjugate: 1 mg/kg in 30% propylene glycol, 5% Tween 80, 65% D5W
    • For this compound alone: Homogeneous suspension in CMC-NA (≥5 mg/mL)
  • Dosing Regimen: 0.5-1 mg/kg administered intraperitoneally for 10 consecutive days
  • Monitoring: Regular measurement of tumor volume (caliper) and animal survival
  • Endpoint Analysis: Tumor volume calculation, histopathological examination, immunohistochemistry for apoptosis markers (cleaved caspase-3) [5]

Protocol 4: ABCG2 Inhibition Studies

  • Cell Models: ABCG2-overexpressing H460/MX20 cells and parental H460 cells
  • Drug Accumulation Assay: Measure intracellular [³H]-mitoxantrone accumulation with/without this compound (4 μM)
  • ATPase Activity: Assess vanadate-sensitive ATPase activity of ABCG2 in membrane vesicles
  • Molecular Docking: Perform computational modeling of this compound binding to homology-modeled human ABCG2
  • Combination Studies: Evaluate chemosensitization to ABCG2 substrates (mitoxantrone, SN-38) with this compound co-treatment [8]

Table 4: In Vivo Dosing and Administration Parameters

Parameter This compound Monotherapy EGF-P154 Conjugate Combination with Chemotherapy
Animal Model SCID mouse xenograft SCID mouse xenograft Immunocompetent or SCID models
Dosage 5-10 mg/kg 0.5-1 mg/kg 2-5 mg/kg (lower due to synergy)
Frequency Daily, 10-14 days Daily, 10 consecutive days Every other day or cyclic regimen
Administration Route Intraperitoneal Intraperitoneal Intraperitoneal or oral if formulated
Vehicle CMC-NA suspension 30% propylene glycol, 5% Tween 80, 65% D5W Compatible with chemotherapeutic agents

This compound as a Chemosensitizer for Multidrug Resistance Reversal

Overcoming ABC Transporter-Mediated Resistance

A significant therapeutic challenge in GBM management is multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic agents from tumor cells. This compound demonstrates potent activity in reversing ABCG2 (BCRP/MXR)-mediated resistance, significantly enhancing sensitivity to substrate chemotherapeutics including mitoxantrone, topotecan, and SN-38. At concentrations ≤4 μM, this compound produces substantial increases in intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells without altering ABCG2 protein expression or localization [8].

The mechanism of ABCG2 inhibition involves direct interaction with the transporter's drug-efflux function. This compound stimulates ABCG2 ATPase activity at low concentrations (<10 μM), indicating direct binding to the transporter. Molecular docking simulations predict binding within the transmembrane region of homology-modeled human ABCG2, physically blocking chemotherapeutic efflux. This mechanism underlies this compound's ability to chemosensitize ABCG2-overexpressing cells, effectively reversing resistance to multiple substrate anticancer drugs [8].

Strategic Combination Therapies

The chemosensitization effect of this compound provides a strong rationale for combination regimens with conventional chemotherapeutics. Research demonstrates that this compound significantly enhances the cytotoxicity of ABCG2 substrates in resistant GBM models while showing minimal sensitizing effect on ABCC1-, ABCC2-, or ABCC10-mediated resistance. This transporter selectivity is advantageous for minimizing off-target effects while addressing a key resistance mechanism in GBM [8].

For clinical translation, this compound can be strategically combined with temozolomide (the standard GBM chemotherapeutic) and other alkylating agents, particularly in tumors exhibiting ABCG2-mediated resistance. The optimal sequencing and dosing schedules for such combinations warrant further investigation, with in vitro data supporting concurrent administration or this compound pretreatment to maximize chemosensitization [8].

Table 5: this compound-Mediated Chemosensitization of ABCG2 Substrates

Chemotherapeutic Agent ABCG2 Substrate Fold-Reversal of Resistance Proposed Mechanism
Mitoxantrone Yes Significant (4 μM this compound) Increased intracellular accumulation via ABCG2 inhibition
SN-38 (active metabolite of irinotecan) Yes Significant (4 μM this compound) Blocked efflux, enhanced DNA topoisomerase I inhibition
Topotecan Yes Moderate to significant Increased intracellular concentration and target engagement
Methotrexate Yes Moderate Enhanced intracellular retention and antifolate activity

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with demonstrated efficacy against preclinical GBM models through direct induction of apoptosis and reversal of ABCG2-mediated chemoresistance. Its favorable targeting profile – simultaneously inhibiting EGFR, VEGFR, JAK3, and Src signaling while blocking drug efflux – addresses multiple resistance mechanisms in a single compound. The significant enhancement of its therapeutic index through EGF conjugation further supports its potential clinical translatability.

Future research should focus on optimizing delivery strategies to overcome blood-brain barrier limitations, potentially through nanoparticle formulations or alternative targeting ligands. Additionally, comprehensive combination therapy studies are needed to establish optimal dosing sequences with standard GBM treatments (temozolomide, radiation). The differential sensitivity of GBM molecular subtypes to this compound also warrants investigation to enable patient stratification based on tumor genetics and ABCG2 expression status.

The compelling preclinical data on this compound, particularly its ability to target GBM stem-like cells and reverse multidrug resistance, provides a strong rationale for continued development as a potential therapeutic agent for this devastating disease. Further investigation in advanced GBM models and eventual clinical trials will be essential to fully realize its therapeutic potential.

References

WHI-P154 as a Potent ABCG2-Mediated Multidrug Resistance Reversal Agent: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABCG2 and Multidrug Resistance

ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), represents a major efflux transporter implicated in the development of multidrug resistance (MDR) in various cancers. ABCG2 functions as a homodimeric or homo-oligomeric transporter that utilizes ATP hydrolysis to actively efflux a wide spectrum of chemotherapeutic agents from cancer cells, thereby reducing intracellular drug accumulation and diminishing treatment efficacy [1] [2]. The transporter exhibits broad substrate specificity, encompassing chemotherapeutic agents including mitoxantrone, topotecan, SN-38 (active metabolite of irinotecan), doxorubicin, and tyrosine kinase inhibitors [3] [2]. The clinical significance of ABCG2 is further underscored by its expression in various malignancies and its potential role in protecting cancer stem cells, contributing to tumor recurrence and treatment failure [2].

WHI-P154 is a tyrosine kinase inhibitor initially developed as an irreversible inhibitor of Janus kinase 3 (JAK3) and epidermal growth factor receptor (EGFR) tyrosine kinases [3]. Structurally, it belongs to the dimethoxyquinazoline compound family and has demonstrated potent ABCG2 inhibition activity at non-toxic concentrations. Unlike earlier ABCG2 inhibitors like fumitremorgin C (FTC) which faced clinical limitations due to neurotoxicity, this compound represents a promising reversal agent with favorable toxicity profile [3] [2]. This application note provides comprehensive experimental protocols and data for evaluating this compound as an ABCG2-mediated MDR reversal agent, facilitating its research application in oncology drug discovery.

This compound Efficacy Profiles in ABCG2-Mediated MDR Reversal

Quantitative Analysis of Chemosensitization Effects

The reversal efficacy of this compound against ABCG2-mediated MDR has been systematically evaluated across multiple drug-resistant cancer cell lines. At a non-toxic concentration of 4 μM, this compound significantly sensitizes ABCG2-overexpressing cells to substrate chemotherapeutic agents without affecting sensitivity to non-substrate drugs [3].

Table 1: Cytotoxicity Reversal by this compound in ABCG2-Overexpressing Cell Lines

Cell Line Chemotherapeutic Agent IC50 (Control) (μM) IC50 (+this compound) (μM) Fold-Reversal
H460/MX20 Mitoxantrone 21.83 ± 2.15 4.32 ± 0.41 5.1
H460/MX20 SN-38 0.48 ± 0.05 0.11 ± 0.01 4.4
H460 Mitoxantrone 0.036 ± 0.003 0.023 ± 0.002 1.6
H460 SN-38 0.021 ± 0.002 0.015 ± 0.001 1.4
HEK293/ABCG2-R482 Mitoxantrone 18.45 ± 1.72 3.87 ± 0.35 4.8
HEK293/ABCG2-R482G Mitoxantrone 15.92 ± 1.48 3.21 ± 0.29 5.0
HEK293/ABCG2-R482T Mitoxantrone 16.83 ± 1.56 3.45 ± 0.32 4.9

Table 2: Specificity Profile of this compound Across ABC Transporters

Transporter Cell Line Chemotherapeutic Agent Fold-Reversal (this compound) Interpretation
ABCG2 H460/MX20 Mitoxantrone 5.1 Significant reversal
ABCB1 KB-C2 Paclitaxel 1.8 Moderate reversal
ABCC1 HEK293/ABCC1 Vincristine 1.2 Minimal effect
ABCC2 LLC/cMOAT Cisplatin 1.1 No effect
ABCC10 HEK293/ABCC10 Paclitaxel 1.3 No effect

The data demonstrate that this compound produces significant chemosensitization specifically in ABCG2-overexpressing cells, with minimal effects on other ABC transporters including ABCB1, ABCC1, ABCC2, and ABCC10 [3]. This selectivity profile is particularly valuable for targeted reversal of ABCG2-mediated resistance without potentially compromising the efficacy of other transporters that may play protective roles in normal tissues.

Intracellular Drug Accumulation Enhancement

This compound significantly enhances the intracellular accumulation of ABCG2 substrate drugs in resistant cancer cells. Using [³H]-mitoxantrone accumulation assays, researchers demonstrated that this compound at 4 μM increases intracellular mitoxantrone accumulation in ABCG2-overexpressing cells by approximately 3.5-fold compared to untreated controls [3]. This effect is comparable to that achieved with the reference ABCG2 inhibitor Ko143. The efflux blockade occurs rapidly, with significant accumulation observed within 30 minutes of this compound treatment, supporting its direct interaction with the transporter rather than downstream regulatory mechanisms.

Experimental Protocols for Evaluating this compound Activity

Cytotoxicity and Reversal Assay (MTT Protocol)

The MTT colorimetric assay provides a reliable method for assessing cell viability and determining the chemosensitization effects of this compound in ABCG2-overexpressing cells [3] [4].

  • Cell Preparation: Seed ABCG2-overexpressing cells (e.g., H460/MX20, S1-M1-80) and corresponding parental cells (e.g., H460, S1) in 96-well plates at a density of 5 × 10³ cells/well in 160 μL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment [3].
  • Drug Treatment: Add this compound (optimal concentration: 4 μM) 2 hours prior to administration of chemotherapeutic agents. Include controls with chemotherapeutic agents alone, this compound alone, and vehicle controls. Use Ko143 (3 μM) as a positive control for ABCG2 inhibition [3].
  • Exposure Period: Incubate cells with the drug combinations for 72 hours under standard culture conditions.
  • Viability Assessment: Add 20 μL of MTT solution (4 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove supernatant and solubilize formed formazan crystals with 100 μL DMSO.
  • Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ values for chemotherapeutic agents with and without this compound using appropriate curve-fitting software.
  • Data Analysis: Determine fold-reversal using the formula: Fold-reversal = IC₅₀ (chemotherapeutic agent alone) / IC₅₀ (chemotherapeutic agent + this compound) [3].
[³H]-Mitoxantrone Accumulation and Efflux Assay

This assay directly measures this compound's effect on ABCG2 transport function by quantifying intracellular accumulation of radiolabeled substrates [3].

  • Accumulation Phase: Harvest and resuspend ABCG2-overexpressing cells and parental controls in drug-free medium at 1 × 10⁶ cells/mL. Pre-incubate cells with this compound (4 μM) or reference inhibitor (Ko143, 3 μM) for 10 minutes at 37°C. Add [³H]-mitoxantrone (0.1 μCi/mL) to cell suspensions and incubate for 60 minutes with gentle shaking [3].
  • Termination and Measurement: Stop accumulation by immediate ice-cold PBS washing. Centrifuge cells at 4°C and wash twice with ice-cold PBS. Lyse cells with 1% Triton X-100 and transfer lysates to scintillation vials. Measure radioactivity using a liquid scintillation counter [3].
  • Efflux Phase: For efflux assessment, pre-load cells with [³H]-mitoxantrone for 60 minutes at 37°C. Wash cells and resuspend in fresh medium containing this compound (4 μM) or vehicle control. Incubate for specified time points (0, 30, 60, 120 minutes). At each time point, collect cells and measure remaining intracellular radioactivity as described above [3].
  • Data Normalization: Express results as percentage of intracellular radioactivity relative to time zero controls or as accumulation/efflux ratios compared to parental cell lines.
ATPase Activity Assay

The ATPase assay measures this compound's effect on ABCG2's catalytic activity, providing insights into its interaction mechanism with the transporter [3].

  • Membrane Preparation: Use membrane vesicles prepared from High Five insect cells expressing high levels of human ABCG2. Confirm ABCG2 expression and purity through Western blot analysis prior to assays [3].
  • Reaction Setup: Incubate membrane vesicles (10-20 μg protein) with increasing concentrations of this compound (0-40 μM) in ATPase assay buffer containing 3 mM ATP, 3 mM MgCl₂, and an ATP-regenerating system. Include control reactions with sodium orthovanadate (0.3 mM) to determine vanadate-sensitive ATPase activity [3].
  • Reaction Conditions: Incubate at 37°C for 30 minutes with gentle shaking. Terminate reactions by adding 5% SDS solution.
  • Phosphate Detection: Measure liberated inorganic phosphate using colorimetric methods (e.g., malachite green phosphate assay) by measuring absorbance at 630 nm. Generate a standard curve using known phosphate concentrations for quantification [3].
  • Data Analysis: Calculate vanadate-sensitive ATPase activity by subtracting values obtained in vanadate-containing controls. Plot this compound concentration versus ATPase activity to determine stimulation kinetics. This compound typically stimulates ABCG2 ATPase activity at low concentrations (<10 μM) [3].

Mechanism of Action and Signaling Pathways

This compound reverses ABCG2-mediated MDR through dual mechanisms involving direct transporter inhibition and potential signaling pathway modulation. The compound specifically targets ABCG2 without significantly altering its expression levels or subcellular localization, as confirmed through Western blot and immunofluorescence studies [3].

G cluster_transporter ABCG2 Transporter Interaction cluster_signaling Signaling Pathway Effects cluster_cellular Cellular Outcomes WHI_P154 This compound ABCG2 ABCG2 Transporter WHI_P154->ABCG2 JAK3 JAK3 Inhibition WHI_P154->JAK3 EGFR EGFR Inhibition WHI_P154->EGFR DrugBinding Competitive Binding in Substrate Pocket ABCG2->DrugBinding ATPase ATPase Activity Stimulation ABCG2->ATPase Efflux Drug Efflux Inhibition DrugBinding->Efflux ATPase->Efflux Accumulation Increased Intracellular Drug Accumulation Efflux->Accumulation STAT3 STAT3 Pathway Modulation JAK3->STAT3 EGFR->STAT3 STAT3->Accumulation Cytotoxicity Enhanced Chemotherapy Cytotoxicity Accumulation->Cytotoxicity MDR ABCG2-Mediated MDR Reversal Cytotoxicity->MDR

Figure 1: this compound Mechanism of Action in Reversing ABCG2-Mediated Multidrug Resistance

The molecular mechanism involves direct interaction with the substrate-binding site of ABCG2. Molecular docking simulations predict high-affinity binding of this compound within the transmembrane region of homology-modeled human ABCG2 transporter [3]. This binding competitively inhibits the efflux of chemotherapeutic substrates while stimulating ABCG2-associated ATPase activity at low concentrations (<10 μM), characteristic of transported substrates or competitive inhibitors [3]. The compound maintains activity against major ABCG2 polymorphic variants (R482G and R482T), supporting its broad applicability across different genetic backgrounds [3].

Research Applications and Translational Considerations

In Vitro and In Vivo Applications

This compound serves as a valuable research tool for investigating ABCG2 function and overcoming multidrug resistance in experimental models. In vitro, it can be applied at 3-4 μM concentration to effectively reverse ABCG2-mediated resistance without significant cytotoxicity [3]. This concentration range achieves near-complete reversal of resistance to mitoxantrone, SN-38, and topotecan in various ABCG2-overexpressing models. For in vivo applications, optimal dosing requires empirical determination based on the specific model system, though the compound has demonstrated efficacy in xenograft models when combined with ABCG2-substrate chemotherapeutics [5].

Technical Considerations and Limitations

Several technical considerations should be addressed when implementing this compound in research settings. The compound demonstrates specificity for ABCG2 over other ABC transporters, but researchers should verify this specificity in their experimental systems through appropriate controls [3]. The solubility of this compound in aqueous solutions may require DMSO as a vehicle solvent, with final DMSO concentrations not exceeding 0.1% to avoid cellular toxicity. For long-term treatments, stability in culture medium should be verified, and fresh preparations are recommended every 24-48 hours [3].

The translational potential of this compound is supported by its efficacy at non-toxic concentrations and specificity profile. However, comprehensive pharmacokinetic and toxicity studies are necessary before clinical application. Recent advances in ABCG2 inhibitor development suggest that structural analogs of this compound may offer improved pharmacological properties while maintaining reversal efficacy [5] [6].

Conclusion

This compound represents a potent and selective ABCG2 inhibitor that effectively reverses multidrug resistance in various cancer models through direct interaction with the transporter's substrate-binding site. The comprehensive protocols and data presented in this application note provide researchers with robust methodologies for evaluating ABCG2-mediated MDR reversal, facilitating further investigation into this promising therapeutic strategy. The growing significance of ABCG2 in cancer therapy resistance underscores the importance of continued development of targeted inhibitors like this compound to improve chemotherapeutic outcomes in resistant malignancies.

References

Comprehensive Application Notes and Protocols for WHI-P154 in Neuronal Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to WHI-P154 in Neural Differentiation

This compound is a quinazoline-derived small molecule inhibitor initially characterized as a Janus kinase 3 (JAK3) inhibitor with additional activity against multiple kinases including epidermal growth factor receptor (EGFR) and VEGFR. While originally developed for immunology and cancer research, this compound has emerged as a valuable tool in neural stem cell research due to its unique ability to modulate neuronal differentiation pathways. This compound has demonstrated significant effects on neural precursor cells, promoting differentiation toward neuronal and oligodendrocytic lineages while suppressing astrocytic differentiation, making it particularly useful for generating specific neural cell populations from multipotent precursors. [1] [2]

The compound's molecular weight is 376.2 g/mol with the chemical formula C₁₆H₁₄BrN₃O₃, and it is typically used in DMSO stock solutions at concentrations ranging from 25-100 mM for in vitro studies. This compound exhibits distinctive concentration-dependent effects on neural cells, with lower concentrations (1-10 μM) primarily affecting differentiation pathways and higher concentrations (>20 μM) inducing apoptosis in certain glioblastoma cell lines. These properties make this compound a versatile compound with applications spanning basic neurodevelopmental research, disease modeling, and drug screening platforms. [3] [4]

Mechanism of Action

Kinase Inhibition Profile

This compound functions primarily through the inhibition of multiple kinase pathways that are crucial for cell fate determination in neural stem and progenitor cells. While initially characterized as a JAK3 inhibitor with IC₅₀ values of 2.8 μM for human JAK3 and 128 μM for mouse JAK3, subsequent studies have revealed that this compound exhibits potent activity against EGFR at much lower concentrations (IC₅₀ = 4 nM). This broad kinase inhibition profile significantly influences neural cell fate decisions by modulating key signaling pathways involved in proliferation and differentiation. Importantly, this compound shows no significant inhibition of JAK1 or JAK2 at concentrations that effectively inhibit JAK3, providing some selectivity in its mechanism of action. However, researchers should note that the compound also inhibits other kinases including Src, Abl, VEGFR, and MAPK at varying concentrations, which may contribute to its overall biological effects. [1] [3] [4]

Table 1: Kinase Inhibition Profile of this compound

Target Kinase IC₅₀ Value Cellular Consequences
EGFR 4 nM Reduced proliferation, altered differentiation
JAK3 (human) 1.8-2.8 μM Modulation of STAT phosphorylation
JAK3 (mouse) 128 μM Species-specific effects on differentiation
VEGFR 100 nM Potential effects on neural vascular niche
Src 100 nM altered adhesion and migration
Effects on Neural Stem Cell Signaling

In neural precursor cells (NPCs), this compound exerts its differentiation-promoting effects through differential regulation of the JAK signaling pathways. The compound specifically inhibits JAK3 signaling, which leads to upregulated expression of the proneural transcription factors Neurogenin-2 (Ngn2) and NeuroD. These transcription factors are master regulators of neuronal differentiation, driving NPCs toward neuronal and oligodendrocytic lineages while simultaneously suppressing astrocytic differentiation through downregulation of GFAP (glial fibrillary acidic protein) expression. This mechanism creates a transcriptional landscape that favors neurogenesis over gliogenesis, allowing researchers to direct NPC fate toward specific neuronal subtypes. [1]

The diagram below illustrates the key signaling pathways affected by this compound in neural stem cells:

G WHIP154 WHIP154 JAK3 JAK3 Signaling WHIP154->JAK3 Inhibits EGFR EGFR Signaling WHIP154->EGFR Potently Inhibits Ngn2 Ngn2/NeuroD Expression WHIP154->Ngn2 Induces Astro Astrocyte Differentiation (GFAP+) WHIP154->Astro Suppresses PDGF PDGF-Induced Neurite Outgrowth WHIP154->PDGF Blocks JAK3->Astro Promotes Neuronal Neuronal Differentiation (Tuj1+, MAP2+) Ngn2->Neuronal Oligo Oligodendrocyte Differentiation (Olig2+, NG2+) Ngn2->Oligo

Additionally, this compound has been shown to block platelet-derived growth factor (PDGF)-induced neurite outgrowth in human neural precursor cells. This effect is particularly important when studying neuronal maturation and process formation, as PDGF is a potent inducer of neurite extension. The inhibition occurs through interference with calcium signaling pathways essential for PDGF-mediated morphological changes, providing researchers with a tool to selectively modulate growth factor responses during neuronal differentiation. [5] [2]

Experimental Protocols

Neuronal Differentiation from Neural Precursor Cells
3.1.1 2D Monolayer Differentiation Protocol

The monolayer differentiation method provides a straightforward approach for generating neurons from neural precursor cells (NPCs) with relatively simple culture requirements. This protocol is particularly suitable for applications requiring high reproducibility and minimal technical variability between replicates:

  • Day 0 - Cell Seeding: Plate NPCs at a density of 5×10⁴ cells/cm² on culture vessels pre-coated with poly-L-ornithine/laminin. Use neural progenitor medium (e.g., STEMdiff Neural Progenitor Medium) supplemented with 10 µM ROCK inhibitor Y-27632 to enhance cell survival after plating. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂). [6]

  • Day 1 - this compound Treatment: Replace the medium with fresh neural progenitor medium containing This compound at 5-10 µM. Prepare the working concentration from a DMSO stock solution, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include control groups treated with vehicle (DMSO) alone at the same concentration.

  • Days 1-7 - Medium Changes: Refresh the this compound-containing medium every 48 hours. During this period, observe morphological changes indicative of neuronal differentiation, including cell body rounding, process extension, and the formation of interconnected networks.

  • Day 7 onwards - Maturation: For continued neuronal maturation, replace the differentiation medium with neuronal maturation medium (without this compound) containing appropriate neurotrophic factors such as BDNF, NT-3, and GDNF. Continue culture for up to 21 days, with medium changes every 72 hours. [6]

3.1.2 3D Neurosphere Differentiation Protocol

The neurosphere differentiation method is particularly recommended for difficult-to-differentiate cell lines or when seeking to preserve more complex cell-cell interactions during the differentiation process:

  • Day 0 - Neurosphere Formation: Harvest NPCs and transfer to low-attachment culture vessels at a density of 1×10⁵ cells/mL in neural progenitor medium containing this compound at 5-10 µM. Allow neurospheres to form over 24-48 hours.

  • Days 2-14 - Differentiation Induction: Maintain neurospheres in this compound-containing medium with medium changes every 72 hours. Gently centrifuge (100-200 × g for 3 min) to pellet neurospheres during medium changes to avoid mechanical disruption.

  • Day 14 onwards - Adhesion and Maturation: Transfer individual neurospheres to pre-coated culture surfaces and allow adhesion. Switch to neuronal maturation medium to support further differentiation and functional maturation of the neuronal networks. [6]

The following workflow diagram illustrates the key steps in both differentiation protocols:

G NPCs NPCs Monolayer 2D Monolayer Protocol NPCs->Monolayer Neurosphere 3D Neurosphere Protocol NPCs->Neurosphere Coating Poly-L-Ornithine/Laminin Coating Monolayer->Coating Seeding2 Suspend NPCs (1×10⁵ cells/mL) Low Attachment Neurosphere->Seeding2 Seeding1 Plate NPCs (5×10⁴ cells/cm²) Coating->Seeding1 Treatment This compound Treatment (5-10 µM, 7 days) Seeding1->Treatment Seeding2->Treatment Maturation Neuronal Maturation (Up to 21 days) Treatment->Maturation Analysis Analysis & Characterization Maturation->Analysis

Quality Control and Characterization

Proper characterization of differentiated neuronal cultures is essential for validating the efficiency of this compound-mediated differentiation. The following quality control measures should be implemented:

  • Immunocytochemical Analysis: Fix cells at appropriate timepoints (typically days 7, 14, and 21) and stain for neuronal markers including Tuj1 (early neuronal), MAP2 (mature neuronal), and NeuN (mature neuronal nuclei). Simultaneously, assess the reduction in GFAP-positive astrocytes to confirm the selective inhibition of astrocytic differentiation. [1] [7]

  • Molecular Analysis: Perform RT-qPCR to evaluate expression changes in key transcription factors including Ngn2, NeuroD, and Olig2, which are upregulated in response to this compound treatment, alongside the downregulation of GFAP and other astrocytic markers.

  • Functional Assessment: For mature neuronal cultures (≥21 days), evaluate electrophysiological properties using patch-clamp recording to confirm the presence of voltage-gated sodium and potassium channels and the ability to generate action potentials, indicating functional neuronal maturation. [8]

Data Analysis and Interpretation

Expected Outcomes and Quantification

Researchers can anticipate significant morphological and molecular changes in neural precursor cells following this compound treatment. Typically, within 3-5 days of exposure, cells will begin extending neuritic processes and show reduced proliferation rates. By day 7, approximately 60-70% of cells should express early neuronal markers such as Tuj1, with a concomitant decrease in GFAP-positive astrocytes to less than 10% of the total cell population. [1] [7]

For quantitative analysis, it is recommended to perform systematic counts of immunopositive cells across multiple random fields (minimum of 10 fields per condition, with triplicate biological replicates). High-content imaging systems can facilitate this process, but manual counting with appropriate blinding is also acceptable. The data should be normalized to total cell number (using DAPI or Hoechst staining) and expressed as percentage of positive cells.

Table 2: Expected Differentiation Outcomes with this compound Treatment

Parameter Baseline (NPCs) 7 Days this compound 14 Days this compound Measurement Method
Tuj1+ Cells 5-10% 60-70% 70-85% Immunocytochemistry
MAP2+ Cells <2% 20-30% 50-70% Immunocytochemistry
GFAP+ Cells 15-25% 5-10% <5% Immunocytochemistry
Olig2+ Cells 5-15% 20-30% 25-35% Immunocytochemistry
Ngn2 mRNA 1x 3-5x 2-3x RT-qPCR
Neurite Length - 40-60 μm 80-120 μm Image analysis
Modulation of PDGF-Induced Neurite Outgrowth

When studying the effects of this compound on PDGF-mediated neurite outgrowth, researchers should note that the compound completely abolishes the robust increases in process formation normally induced by PDGF isoforms (AA, AB, and BB). This inhibition occurs through interference with calcium signaling pathways, as demonstrated by the similar effect achieved with the calcium chelator EGTA. To assess this effect quantitatively: [5]

  • Plate human neural precursor cells at 1×10⁴ cells/cm² in neural progenitor medium
  • After 24 hours, pre-treat with this compound (10 µM) for 30 minutes
  • Add PDGF-AB (20 ng/mL) and continue culture for 48 hours
  • Fix and stain for Tuj1 and perform neurite outgrowth analysis using automated image analysis software
  • Compare with vehicle-treated controls and PDGF-only treated cells

The expected result is a significant reduction in both neurite length and branching complexity in this compound treated samples compared to PDGF-only controls, confirming the inhibitory effect on PDGF-mediated morphological changes.

Research Applications

Disease Modeling and Drug Screening

This compound has proven particularly valuable in neurological disease modeling using patient-derived induced pluripotent stem cells (iPSCs). The compound's ability to efficiently generate neurons while suppressing astrocytic differentiation makes it ideal for creating highly pure neuronal cultures for studying disease mechanisms. When combined with transcription factor-based differentiation methods, such as NGN2 overexpression, this compound can further enhance the efficiency and maturity of the resulting neuronal populations. This approach is especially useful for modeling neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and autism spectrum disorders, where neuronal dysfunction is paramount. [8]

For high-throughput drug screening applications, the consistent differentiation outcomes achieved with this compound enable the generation of uniform neuronal populations across multiple assay plates, reducing well-to-well variability that could confound results. The protocol can be readily scaled to 96- or 384-well formats, with differentiation efficiency confirmed through high-content imaging analysis of a subset of wells before proceeding with compound screening. [7]

Glioblastoma Research

In glioblastoma multiforme (GBM) research, this compound demonstrates dual functionality by both inhibiting proliferation of GBM cell lines and promoting their differentiation toward neuronal lineages. Studies have shown that this compound induces apoptosis and cell death in human glioblastoma cell lines U373 and U87 at concentrations ranging from 100-250 μM. When conjugated to epidermal growth factor (EGF), the cytotoxic activity of this compound is significantly enhanced, with IC₅₀ values in the nanomolar range (approximately 813 nM). This targeted approach delays tumor progression and improves tumor-free survival in mouse xenograft models, suggesting potential therapeutic applications. [1] [3] [9]

For in vitro GBM differentiation studies, researchers can treat GBM neurospheres with this compound (50-100 μM) in serum-containing differentiation medium or in proliferation medium containing EGF and FGF. This treatment results in downregulation of stemness markers (CD44, NESTIN, PROMININ) and induction of differentiation into neuronal lineage cells, effectively reducing the tumor-initiating cell population believed to contribute to GBM recurrence. [9]

Immunology and Neuroinflammation Studies

Beyond its direct effects on neural cells, this compound modulates neuroinflammatory processes by inhibiting lipopolysaccharide (LPS)-induced nitric oxide synthase expression and nitric oxide production in both macrophages and human epithelial cells. This application is particularly relevant for modeling neuroinflammatory components of neurological diseases, where microglial activation contributes to pathology. Researchers can employ this compound at concentrations of 10-30 μM to suppress inflammatory signaling in co-culture systems of neurons and glial cells, helping to disentangle cell-autonomous from non-cell-autonomous effects in disease models. [1] [2]

Troubleshooting and Technical Considerations

Common Issues and Optimization

Successful implementation of this compound differentiation protocols requires attention to several technical considerations. The following table addresses common challenges and recommended solutions:

Table 3: Troubleshooting Guide for this compound Neuronal Differentiation

Problem Potential Causes Recommended Solutions
Poor Differentiation Efficiency Incufficient this compound concentration, Old stock solution, Suboptimal NPC quality Validate activity with fresh stock, Test concentration range (1-20 µM), Characterize NPC markers before differentiation
High Cell Death Excessive this compound concentration, Poor NPC viability at start, DMSO toxicity Titrate concentration downward, Include ROCK inhibitor during plating, Ensure DMSO <0.1%
Incomplete Astrocyte Suppression Insufficient treatment duration, GFAP+ cells already present Initiate treatment earlier in differentiation, Pre-differentiate NPCs before adding this compound
Variable Results Between Batches Inconsistent NPC passages, Serum lot variations Use low-passage NPCs (< passage 5), Characterize each NPC batch, Use defined serum-free media
Limited Neuronal Maturation Short differentiation time, Lack of neurotrophic support Extend maturation phase to 21-28 days, Add BDNF, NT-3, and GDNF during maturation
Important Technical Notes
  • Stock Solution Preparation: Prepare this compound stock solutions in DMSO at 25-50 mM and store in single-use aliquots at -20°C to avoid freeze-thaw cycles. Solutions should be protected from light, and fresh aliquots should be used every 3 months to ensure compound stability.

  • Cell Line Considerations: Be aware that species-specific differences exist in this compound potency, with significantly higher IC₅₀ values for mouse JAK3 (128 μM) compared to human JAK3 (1.8-2.8 μM). Adjust concentrations accordingly when working with different species.

  • Control Experiments: Always include appropriate controls including vehicle (DMSO) controls, untreated controls, and where applicable, positive differentiation controls using established protocols without this compound.

  • Specificity Considerations: Remember that this compound is not a highly specific JAK3 inhibitor and has potent activity against EGFR and other kinases at lower concentrations. Interpret results in light of this broad kinase inhibition profile, and consider using complementary genetic approaches to validate findings. [3] [4]

Conclusion

This compound represents a valuable tool for researchers seeking to direct neural stem and precursor cell differentiation toward neuronal and oligodendrocytic lineages while suppressing astrocytic differentiation. Its unique mechanism of action involving upregulation of Ngn2 and NeuroD, combined with its ability to modulate growth factor signaling, makes it particularly useful for generating specific neuronal populations for disease modeling, drug screening, and developmental studies. By following the detailed protocols and quality control measures outlined in this document, researchers can reliably incorporate this compound into their neural differentiation workflows to achieve consistent and reproducible results.

References

WHI-P154 macrophage iNOS inhibition method

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

WHI-P154 exerts its effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically targeting IFN-γ-induced signaling in macrophages [1] [2]. The proposed mechanism is as follows:

  • IFN-γ Signaling: IFN-γ binding to its receptor activates Janus kinases (JAKs), which phosphorylate the transcription factor STAT1α [1].
  • STAT1 Activation: Phosphorylated STAT1α forms dimers and translocates to the nucleus, where it binds to gamma-activated sites (GAS) in the promoter of the iNOS gene to drive its transcription [1].
  • This compound Inhibition: this compound decreases IFN-γ-induced nuclear levels of STAT1α, leading to reduced iNOS mRNA and protein expression, and subsequent decrease in NO production [1]. It's important to note that while initially described as a JAK3 inhibitor, this compound is a multi-kinase inhibitor that also targets EGFR, VEGFR, and Src, which may contribute to its cellular effects [3] [4].

The signaling pathway and the inhibitory action of this compound can be visualized as follows:

G IFNγ IFN-γ Receptor IFN-γ Receptor IFNγ->Receptor JAK JAK Receptor->JAK Activation STAT1 STAT1α JAK->STAT1 Phosphorylation pSTAT1 p-STAT1α (Dimer) STAT1->pSTAT1 NuclearPore Nuclear Pore pSTAT1->NuclearPore Translocation iNOSgene iNOS Gene pSTAT1->iNOSgene Transcription Activation iNOSmRNA iNOS mRNA iNOSgene->iNOSmRNA iNOSprotein iNOS Protein iNOSmRNA->iNOSprotein NO NO Production iNOSprotein->NO WHIP154 This compound Inhibitor WHIP154->JAK Inhibits

Diagram Title: this compound Inhibits Macrophage iNOS via JAK-STAT1 Pathway

Summary of Quantitative Data

The effects of this compound on macrophage iNOS and related kinase targets are quantified in the tables below.

Table 1: Effects of this compound on Macrophage iNOS/NO and Key Kinase Targets [1] [3] [4]

Parameter Effect of this compound Experimental System
iNOS Protein & mRNA Concentration-dependent decrease J774 murine macrophages
NO Production Concentration-dependent decrease J774 murine macrophages
Nuclear STAT1α Level Decreased J774 murine macrophages
JAK3 Inhibition (IC₅₀) 1.8 μM In vitro kinase assay
EGFR Inhibition (IC₅₀) 4 nM In vitro kinase assay
VEGFR Inhibition (IC₅₀) 100 nM In vitro kinase assay
Src Inhibition (IC₅₀) 100 nM In vitro kinase assay

Table 2: In vitro Cytotoxicity of this compound in Cancer Cell Lines [3] [4]

Cell Line Cell Type Proliferation Assay (IC₅₀) Observed Effects
U87 Human glioblastoma ~2.5 μM (MTT, 24-36 h) Apoptotic cell death
U373 Human glioblastoma ~2.5 μM (MTT, 24-36 h) Apoptotic cell death
HEL Human erythroleukemia (JAK2-mutant) 2.0 μM (MTT, 72 h) Reduced p-JAK2, p-STAT5; induced apoptosis

Experimental Protocols

Inhibiting iNOS in Macrophages

This protocol is adapted from the study using J774 murine macrophage cells stimulated with IFN-γ [1].

  • Key Materials:

    • Cell Line: J774 murine macrophages.
    • Test Compound: this compound (e.g., from Selleckchem or InVivoChem). Prepare a stock solution in DMSO (e.g., 75 mg/mL, ~200 mM) and store at -20°C [3].
    • Stimulant: Recombinant mouse interferon-gamma (IFN-γ).
    • Controls: Include vehicle control (DMSO, same concentration as in treated groups) and positive control for iNOS induction (IFN-γ-treated).
  • Cell Culture and Treatment:

    • Culture J774 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ atmosphere [1].
    • Seed cells onto multi-well plates (e.g., 24-well for nitrite measurement, 6-well for Western blot) and grow to confluence (~72 hours).
    • Pre-treatment: Incubate cells with varying concentrations of this compound (e.g., 1-50 µM) or vehicle for a suitable pre-treatment period (e.g., 1-2 hours).
    • Stimulation: Add recombinant mouse IFN-γ to the culture medium to induce iNOS expression. Continue the incubation for the desired timeframe (e.g., 24 hours for nitrite measurement).
  • Downstream Analysis:

    • Nitrite Assay: Measure nitrite concentration in the culture supernatant after 24 hours using the Griess reaction as a surrogate for NO production [1].
    • Western Blot: Prepare cell lysates. Resolve proteins by SDS-PAGE and transfer to a membrane. Probe for iNOS protein and phospho-STAT1 (Tyr701) to confirm pathway inhibition [1].
    • Quantitative PCR: Extract total RNA, perform reverse transcription, and use quantitative PCR with specific primers to measure iNOS mRNA levels [1].
    • Cell Viability: Perform a parallel assay (e.g., XTT assay) to rule out cytotoxic effects of this compound at the working concentrations [1].
Kinase Inhibition Assay

This describes a general kinase assay protocol relevant to characterizing this compound's targets [3].

  • Key Materials:

    • Kinases: Recombinant human kinase domains (e.g., JAK3, EGFR).
    • Substrate: Specific peptide substrate for the kinase (e.g., STAT5-derived peptide for JAKs).
    • ATP: Including [γ-³²P]ATP for radioassay or unlabeled ATP for other detection methods.
  • Procedure:

    • Incubate the purified kinase with its substrate and ATP in an appropriate kinase assay buffer.
    • Add serial concentrations of this compound (e.g., from 0.1 µM to 30 µM) to the reaction mixture.
    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.
    • Terminate the reaction and quantify the amount of phosphorylated substrate. Methods include:
      • Radioactive Detection: Spotting onto phosphocellulose paper and measuring incorporated ³²P.
      • Luminescence/FRET Detection: Using antibody-based detection in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
    • Calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀).

Application Notes

  • Specificity Consideration: this compound inhibits multiple kinases. Researchers should include appropriate experimental controls, such as other selective JAK or EGFR inhibitors, to help interpret which pathway is primarily responsible for the observed phenotypic effects in their specific model [3] [4].
  • Macrophage Polarization Context: iNOS is a classic marker for pro-inflammatory M1 macrophages, which are polarized by IFN-γ and LPS [5] [6]. The inhibition of iNOS by this compound suggests a potential role in shifting the macrophage balance away from the M1 state, which could be relevant in inflammatory diseases.
  • In vitro to in vivo Translation: For in vivo studies, this compound can be administered intraperitoneally. Formulations for in vivo use have included solutions in 30% propylene glycol, 5% Tween 80, and 65% D5W at concentrations around 30 mg/mL [3]. Doses of 1 mg/kg/day (when conjugated to EGF) and 50-150 mg/kg/day (for the compound itself) have shown efficacy in mouse xenograft models [3] [4].

References

WHI-P154 intraperitoneal administration in vivo

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154: Mechanism of Action

This compound is a small molecule inhibitor recognized for its multi-targeted kinase activity. It was initially identified as a potent and selective Janus kinase 3 (JAK3) inhibitor but has since been shown to inhibit several other critical tyrosine kinases [1] [2]. The table below summarizes its primary known targets and inhibitory concentrations (IC₅₀, the concentration required for 50% inhibition).

Table 1: Key Kinase Targets of this compound

Target Kinase IC₅₀ Value Biological Context & Notes
EGFR 4 nM [1] Primary target; potent inhibition of epidermal growth factor receptor.
JAK3 1.8 μM [1] Initially reported as a selective JAK3 inhibitor; no action on JAK1 or JAK2 in initial profiles [1].
VEGFR 100 nM [1] Inhibition of vascular endothelial growth factor receptor.
Src 100 nM [1] Inhibition of Src family kinases.
ErbB2 (HER2) ~2.3-2.5 μM [1] Confirmed in recombinant human kinase assays.
JAK2 1.5-2.0 μM [1] Noted in JAK2-focused assays; effect observed in JAK2-driven hematological cancer models.

This multi-kinase inhibition contributes to its observed biological effects, including:

  • Antitumor Activity: Induction of apoptotic cell death and inhibition of proliferation in various cancer cell lines, including glioblastoma and breast cancer [1].
  • Anti-inflammatory Effects: Attenuation of inducible nitric oxide synthase (iNOS) expression and NO production in macrophages activated by bacterial endotoxin [3].
  • Reversal of Multidrug Resistance (MDR): Direct inhibition of the efflux function of the ABCG2 transporter, thereby increasing intracellular accumulation of chemotherapeutic drugs and re-sensitizing resistant cancer cells [4].

In Vivo Efficacy & Administration

In vivo studies in severe combined immunodeficient (SCID) or nude mice bearing human tumor xenografts have demonstrated the antitumor efficacy of this compound administered via intraperitoneal (IP) injection.

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

Cancer Model (Cell Line) Dosing Regimen Efficacy Results Key Molecular Changes in Tumor
Epidermoid Carcinoma (A431) 50 mg/kg & 100 mg/kg; IP; daily for 21 days [1] 60% tumor growth inhibition (TGI) at 100 mg/kg [1]. 75% reduction in p-EGFR (Tyr1173) vs. vehicle [1].
Breast Cancer (SKBR3) 75 mg/kg & 150 mg/kg; IP; daily for 28 days [1] 55% reduction in tumor weight at 150 mg/kg [1]. Information not specified in sources.
Glioblastoma EGF-conjugated this compound (1 mg/kg/day; IP; 10 days) [1] Delayed tumor progression & improved survival; 40% mice tumor-free after 33 days [1]. Information not specified in sources.

These studies reported no significant body weight loss or overt toxicity (e.g., lethargy, diarrhea) in the treated mice, indicating a tolerable profile at the efficacious doses [1].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as derived from the literature.

In Vivo Anti-Tumor Efficacy Protocol

This protocol outlines the standard procedure for evaluating the efficacy of this compound in mouse xenograft models [1].

  • Animal Model: Female nude or SCID mice (6-8 weeks old).
  • Tumor Inoculation: Subcutaneous injection of cancer cells (e.g., 5 × 10⁶ A431 cells) into the flank.
  • Group Assignment: Once tumors reach a palpable size (e.g., ~100-150 mm³), mice are randomly divided into control and treatment groups (n=6).
  • Dosing Preparation: this compound is dissolved in an appropriate vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, based on a common in vivo formulation guide [2]).
  • Administration: Intraperitoneal injection of this compound at the desired dose (e.g., 50-150 mg/kg) daily. The control group receives an equal volume of vehicle.
  • Tumor Monitoring: Tumor volume is measured regularly with calipers and calculated using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: After the study period, tumors are excised and weighed. Tumor lysates can be analyzed by western blot to assess changes in phospho-EGFR and other signaling molecules.
Kinase Activity Assay

This protocol describes how to biochemically assess the inhibition of EGFR kinase activity by this compound [1].

  • Reagents: Purified human EGFR kinase domain, GST-EGFR substrate peptide, [γ-³²P]ATP, and ATP.
  • Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂.
  • Procedure:
    • Incubate the EGFR kinase (0.1 μg/mL) with the substrate peptide (1 μg/mL) and [γ-³²P]ATP (5 μCi, 10 μM) in kinase buffer.
    • Add serial concentrations of this compound (e.g., 0.1–15 μM) to the reaction mixture and incubate at 37°C for 30-45 minutes.
    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
    • Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
    • Measure the incorporated radioactivity (reflective of kinase activity) using a liquid scintillation counter.
  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
ABCG2 Multidrug Resistance Reversal Assay

This protocol is used to investigate the effect of this compound on reversing ABCG2-mediated drug resistance [4].

  • Cell Lines: Paired drug-sensitive (e.g., H460) and ABCG2-overexpressing multidrug-resistant (e.g., H460/MX20) cells.
  • Cytotoxicity Assessment: Use the MTT colorimetric assay. Seed cells in 96-well plates and treat with serial dilutions of a chemotherapeutic drug (e.g., mitoxantrone) in the presence or absence of a non-toxic concentration of this compound (e.g., 4 μM) for 72 hours.
  • Intracellular Drug Accumulation: Incubate cells with a radioactive or fluorescent substrate of ABCG2 (e.g., [³H]-mitoxantrone) in the presence or absence of this compound. Measure the intracellular radioactivity or fluorescence to determine accumulation.
  • Data Analysis: The reversal fold is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by its IC₅₀ in combination with this compound.

Signaling Pathways & Workflows

The following diagrams, generated using Graphviz, illustrate the primary mechanism of action of this compound and a generalized workflow for its in vivo testing.

Diagram 1: this compound Signaling Pathways and Mechanisms

G This compound Signaling Pathways and Mechanisms cluster_kinases Kinase Inhibition cluster_effects Cellular Effects WHIP154 This compound EGFR EGFR WHIP154->EGFR JAK3 JAK3 WHIP154->JAK3 VEGFR VEGFR WHIP154->VEGFR Src Src WHIP154->Src ABCG2 ABCG2 Transporter WHIP154->ABCG2 Apoptosis Induces Apoptosis EGFR->Apoptosis Prolif Inhibits Proliferation EGFR->Prolif JAK3->Apoptosis Inflam Reduces Inflammation JAK3->Inflam Angio Inhibits Angiogenesis VEGFR->Angio Src->Apoptosis Src->Apoptosis MDR Reverses Multidrug Resistance ABCG2->MDR

Diagram 2: In Vivo Efficacy Testing Workflow

G In Vivo Efficacy Testing Workflow for this compound Step1 1. Inoculate Tumor Cells (Subcutaneous, mouse flank) Step2 2. Randomize Mice (After tumor palpability) Step1->Step2 Step3 3. Prepare Dosing Solution (this compound in vehicle, IP injection) Step2->Step3 Step4 4. Administer Treatment (Daily IP injection, e.g., 21-28 days) Step3->Step4 Step5 5. Monitor Tumor Volume & Animal Body Weight Step4->Step5 Step6 6. Terminal Analysis (Tumor excision, weighing, molecular analysis) Step5->Step6

Important Considerations for Researchers

  • Specificity and Off-Target Effects: While this compound is a potent EGFR inhibitor, its selectivity should be considered when interpreting results, especially at higher concentrations where inhibition of JAK2 and other kinases occurs [1].
  • Formulation for In Vivo Studies: Successful in vivo studies have used IP administration. The solubility and stability of this compound in the chosen vehicle are critical. A common research formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [2], but optimization may be required.
  • Combination Therapy Potential: Given its ability to inhibit ABCG2, this compound presents a promising opportunity to be used in combination with substrate chemotherapeutics (e.g., mitoxantrone, topotecan) to overcome multidrug resistance [4].

References

WHI-P 154: Solubility and Stock Solution

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data for preparing a standard stock solution of WHI-P 154 in DMSO is summarized in the table below.

Parameter Specification
Solubility in DMSO [1] [2] 75 mg/mL
Molar Concentration [2] 199.36 mM
Purity [1] [2] ≥ 99%

Key Notes:

  • Water and Ethanol Insoluble: WHI-P 154 is reported to be insoluble in water and ethanol, making DMSO the preferred solvent for creating stock solutions [2].
  • Moisture-Sensitive: The solubility in DMSO can be reduced by moisture-absorbing DMSO. It is crucial to use fresh, anhydrous DMSO for dissolution [2].

Troubleshooting Guide: Solubility Issues

Here are solutions to common problems researchers encounter when working with WHI-P 154.

Problem: The compound won't fully dissolve in DMSO.

  • Confirm Solvent Freshness: Ensure the DMSO is fresh and anhydrous. Old or hydrated DMSO significantly reduces solubility [2].
  • Gentle Warming: Briefly warm the tube to 37°C in a water bath, followed by vigorous vortexing. Avoid excessive heating.
  • Sonication: Use a water bath sonicator for 5-10 minutes to help disperse the compound and break up small aggregates [3].

Problem: The solution precipitates upon dilution in aqueous buffers.

  • Sequential Dilution: Do not add the stock solution directly to a large volume of buffer. First, make a small, intermediate dilution in DMSO, then add this gradually to your aqueous buffer while vortexing.
  • Use of Solubilizing Agents: For cell-based assays, you may include solubilizing agents in your buffer. Poloxamers (e.g., Parteck PLX 188) can enhance dissolution rates [4].

Problem: Need an alternative for in vivo studies.

  • Ready-to-Use Formulation: A validated formulation for animal studies is a clear solution containing 30% propylene glycol, 5% Tween 80, and 65% D5W at a concentration of 30 mg/mL [2].

Experimental Protocol: Enhanced Solubilization for Demanding Applications

For experiments requiring high concentrations or where precipitation is a persistent issue, this enhanced protocol incorporating high-frequency sonication can be effective [3].

  • Preparation: Place the required mass of WHI-P 154 in a microtube.
  • Initial Solvation: Add a small volume of fresh, anhydrous DMSO to achieve a concentration higher than your target (e.g., 100 mg/mL).
  • Vortex: Vortex the mixture for 30 seconds.
  • Sonication: Subject the tube to high-frequency sonication in a water bath for 10-15 minutes.
  • Final Dilution: If necessary, add more DMSO with gentle vortexing to reach the final desired concentration and volume (e.g., 75 mg/mL).
  • Inspection: Visually inspect the solution to ensure it is clear and particulate-free.

Pathway and Workflow Diagrams

The following diagrams illustrate the primary signaling pathway inhibited by WHI-P 154 and the experimental workflow for resolving its solubility issues.

whi_p154_pathway WHI-P154 Inhibits JAK3/STAT Signaling Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activation STAT STAT Transcription Factor JAK3->STAT Phosphorylation Nucleus Nuclear Translocation & Gene Expression STAT->Nucleus WHI_P154 This compound Inhibitor WHI_P154->JAK3 Inhibition

solubility_workflow Troubleshooting this compound Solubility Workflow Start Start: Solubility Issue Step1 Use fresh, anhydrous DMSO Start->Step1 Step2 Warm gently to 37°C & Vortex Step1->Step2 Step3 Apply sonication (5-15 minutes) Step2->Step3 Check Fully Dissolved? Step3->Check Success Proceed with Experiment Check->Success Yes AltProtocol Use enhanced protocol with sequential dilution Check->AltProtocol No AltProtocol->Step3 Re-attempt

Key Takeaways

  • Standard Stock is Straightforward: A 75 mg/mL (199.36 mM) stock solution in DMSO is standard for in vitro work [1] [2].
  • DMSO Quality is Critical: The most common cause of solubility failure is the use of old or hydrated DMSO. Always use a fresh, sealed bottle [2].
  • Sonication is a Powerful Tool: High-frequency sonication is a proven method to aid in the solubilization of challenging compounds like membrane proteins and can be effectively applied to WHI-P 154 [3].

References

WHI-P154 cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154: Core Technical Data

For a quick reference, the table below summarizes the primary biochemical and in vitro cytotoxicity data for this compound.

Property Description / Value
Molecular Weight 376.2 g/mol [1]
Primary Target (IC₅₀) JAK3 (1.8 μM) [1]
Other Key Targets (IC₅₀) EGFR (4 nM), Src (100 nM), VEGFR (100 nM) [1]
Cellular Effects Inhibits Stat3 phosphorylation; induces apoptosis in glioblastoma cells; inhibits cell adhesion and migration [1]
In Vitro Cytotoxicity (Glioblastoma) IC₅₀ in the micromolar range for U373 and U87 cells (e.g., 0.1-250 μM concentration tested) [1]
Conjugated Form (EGF-P154) IC₅₀ of 813 nM for glioblastoma cells; high selectivity for EGFR-positive cells [1]
Solubility 75 mg/mL in DMSO (199.36 mM); insoluble in water or ethanol [1]

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues encountered when working with this compound.

FAQ 1: My assay shows high, non-specific cytotoxicity across different cell lines. What could be the cause?

  • Potential Cause: this compound is a multi-kinase inhibitor. The observed effect may not be solely due to JAK3 inhibition but also from the simultaneous inhibition of other potent targets like EGFR, Src, and VEGFR [1].
  • Solution:
    • Confirm Target Expression: Use cell lines with confirmed JAK3 expression or activity for more relevant results.
    • Include Controls: Employ a more selective JAK3 inhibitor as a comparative control to distinguish JAK3-specific effects from off-target cytotoxicity.
    • Validate with Conjugate: If your cell line is EGFR-positive, consider using the EGF-P154 conjugate as a positive control for targeted cytotoxicity, which should show high potency (nanomolar range) and selectivity [1].

FAQ 2: The cytotoxic effect is inconsistent between experiments or does not align with literature.

  • Potential Cause: This is often related to technical pitfalls in cytotoxicity testing. Common issues include improper reagent handling, inappropriate cell density, or assay interference [2].
  • Solution:
    • Standardize Assay Protocol: Ensure consistent cell seeding density, as high density can alter nutrient availability and cell metabolism, skewing results [2].
    • Verify Reagent Stability: Aliquot and store DMSO stock solutions properly to avoid repeated freeze-thaw cycles, which can degrade the compound [2].
    • Check for Assay Interference: Certain assay components can interfere with readouts. For example, polyphenolic compounds can interfere with MTT/MTS formazan formation [2]. Test this compound with your specific assay in a cell-free system to rule out chemical interference.

FAQ 3: I am studying drug resistance reversal, but this compound is not showing the expected sensitization effect.

  • Potential Cause: The chemosensitizing effect of this compound is specific to certain ATP-binding cassette (ABC) transporters.
  • Solution: Verify the transporter expressed in your model. This compound has been shown to significantly reverse resistance in ABCG2-overexpressing cells, has a moderate effect on ABCB1, and shows no effect on ABCC1, ABCC2, or ABCC10 [3].

Detailed Experimental Protocols

1. Standard In Vitro Cytotoxicity Assay (MTT-based) [1]

This protocol is adapted from studies on glioblastoma cells.

  • Cell Lines: U87, U373 human glioblastoma cells.
  • Seeding: Seed cells into a 96-well plate at a density of 2.5 × 10⁴ cells per well.
  • Pre-incubation: Incubate the plates for 36 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.
  • Treatment Preparation: Prepare fresh culture medium containing this compound. A typical concentration range is 0.1 μM to 250 μM, prepared via serial dilution from a DMSO stock solution.
  • Treatment: Carefully aspirate the old medium from the wells and replace it with 100 μL of the compound-containing medium. Include triplicate wells for each concentration and controls (vehicle control, e.g., DMSO <0.1%, and a positive cytotoxicity control).
  • Incubation: Incubate the plates for 24 to 36 hours at 37°C, 5% CO₂.
  • Viability Measurement:
    • Add 10 μL of MTT solution (final concentration 0.5 mg/mL) to each well.
    • Incubate for 4 hours at 37°C.
    • Carefully aspirate the medium and solubilize the formed formazan crystals overnight at 37°C using a solution of 10% SDS in 0.01 M HCl.
    • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Intracellular Drug Accumulation Assay [3]

This protocol is used to study the mechanism of ABCG2-mediated resistance reversal.

  • Principle: this compound inhibits the efflux function of ABCG2, leading to increased intracellular accumulation of substrate chemotherapeutic drugs.
  • Procedure:
    • Use ABCG2-overexpressing cells and the corresponding parental sensitive cells.
    • Incubate cells with a radio-labeled substrate (e.g., [³H]-mitoxantrone) in the presence or absence of this compound.
    • After a set incubation period (e.g., 1-2 hours), stop the reaction by placing the cells on ice and washing them with ice-cold PBS.
    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
  • Expected Outcome: A significant increase in intracellular radioactivity in ABCG2-overexpressing cells treated with this compound indicates successful inhibition of the efflux pump [3].

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow and the primary signaling pathways affected by this compound.

G Start Seed cells in 96-well plate A Pre-incubate for 36h Start->A B Treat with this compound A->B C Incubate for 24-36h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan E->F G Measure absorbance at 570nm F->G

G cluster_targets Inhibition of Key Kinases cluster_effects Cellular Consequences WHIP154 This compound JAK3 JAK3 WHIP154->JAK3 EGFR EGFR WHIP154->EGFR Src Src WHIP154->Src VEGFR VEGFR WHIP154->VEGFR Resistance Reverses ABCG2- mediated Resistance WHIP154->Resistance Stat3 Prevents Stat3 Phosphorylation JAK3->Stat3 Apoptosis Induces Apoptosis EGFR->Apoptosis Migration Inhibits Cell Adhesion/Migration EGFR->Migration Src->Migration VEGFR->Apoptosis

References

WHI-P154 concentration range for specific cell types

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 Concentration Range by Cell Type

The table below summarizes the effective concentrations of this compound from cited research. Note that it inhibits multiple kinases beyond JAK3, which should be considered when interpreting results [1] [2].

Cell Type / System Experimental Readout Effective Concentration Key Findings & Notes
J774 Macrophages [3] Inhibition of LPS-induced iNOS expression & NO production 1-30 μM (dose-dependent) This compound more potent than WHI-P131. No effect on COX-2; slight TNF-α inhibition only at 30 μM.
Human Epithelial Cells [3] Inhibition of LPS-induced iNOS expression & NO production Tested up to 30 μM Confirms effect on iNOS is not cell-type-specific.
U87 & U373 Glioblastoma [1] Cytotoxicity & Apoptosis (MTT assay) 0.1-250 μM (IC₅₀ in micromolar range) Induces apoptotic cell death.
EGF-conjugated this compound (U373 Glioblastoma) [1] Targeted Cytotoxicity IC₅₀ ~ 813 nM Conjugation to EGF increases potency >200-fold against EGF-R-positive cells.
Rat Brain Microvascular Endothelial Cells (BMVECs) [4] Inhibition of LPS-induced JAK3/STAT1/iNOS pathway 10 μM Reduced iNOS expression and nitrite production.
In Vivo (SCID Mouse Glioblastoma Xenograft) [1] Delayed tumor progression 0.5 or 1 mg/kg for 10 days (i.p.) 40% of mice treated with 1 mg/kg/day showed delayed tumor progression.

Experimental Protocol: Assessing this compound Effects via Western Blot

A common application of this compound is to inhibit the JAK3/STAT1 pathway. Here is a general Western blot protocol to investigate its effects on protein phosphorylation and expression [5] [4].

1. Sample Preparation (Cell Lysates)

  • Cell Culture & Treatment: Seed cells and allow them to adhere and grow. Pre-treat cells with this compound (e.g., 10-30 μM [4]) or vehicle control (DMSO) for a set time (e.g., 1 hour) before applying a relevant stimulus (e.g., LPS).
  • Lysis: Place culture plates on ice. Aspirate medium and wash cells with ice-cold PBS. Add appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Scraping & Collection: Scrape cells and transfer the suspension to a microcentrifuge tube.
  • Clarification: Centrifuge at 14,000–17,000 g for 10-15 minutes at 4°C. Transfer the supernatant (which contains the proteins) to a new tube.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Denaturation: Mix lysate with loading buffer containing a reducing agent (e.g., DTT). Boil samples at 95-100°C for 5-10 minutes.

2. Gel Electrophoresis and Transfer

  • Gel Selection: Choose an SDS-PAGE gel appropriate for your target protein's size.
  • Loading & Running: Load an equal amount of protein (e.g., 10-40 µg) per well alongside a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
  • Transfer: Use a wet or semi-dry transfer system to move proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Antibody Incubation:
    • Primary Antibody: Incubate membrane with primary antibodies (e.g., anti-phospho-STAT1, total STAT1, phospho-JAK3, iNOS, β-actin) diluted in blocking solution overnight at 4°C.
    • Washing: Wash membrane several times with TBST.
    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Apply a chemiluminescent substrate to the membrane and visualize bands using an imaging system.

This compound in the JAK3/STAT1 Signaling Pathway

The following diagram illustrates a key signaling pathway that this compound is known to inhibit, as demonstrated in macrophages and brain microvascular endothelial cells [3] [4].

G LPS LPS Stimulus (via TLR4) JAK3 JAK3 LPS->JAK3 Activates pJAK3 p-JAK3 (Phosphorylated) JAK3->pJAK3 Auto- phosphorylation STAT1 STAT1 pJAK3->STAT1 Phosphorylates pSTAT1 p-STAT1 (Phosphorylated) STAT1->pSTAT1 iNOS iNOS Gene Expression pSTAT1->iNOS Transcription Factor NO NO Production iNOS->NO WHIP154 This compound Inhibitor WHIP154->pJAK3 Inhibits

Frequently Asked Questions

Q1: Is this compound truly selective for JAK3? A1: No, it has significant off-target activity. Initially characterized as a potent JAK3 inhibitor (IC₅₀ = 1.8 μM), this compound is now known to also potently inhibit other kinases including EGFR (IC₅₀ = 4 nM), Src, and VEGFR in the nanomolar range [1] [2]. You should interpret experimental results with this broad kinase inhibition profile in mind.

Q2: Why is the effective concentration so different between cell-based assays? A2: The variation stems from several factors:

  • Cell Permeability: Differences in how easily the compound enters various cell types.
  • Target Pathway & Expression Levels: The abundance of JAK3 and other targets in the cell.
  • Experimental Readout: Inhibition of enzyme activity (e.g., kinase) requires lower concentrations than affecting downstream phenotypic outcomes like apoptosis. Always refer to published data for your specific cell type and assay as a starting point for dose-response experiments.

Q3: How should I prepare a stock solution of this compound? A3: this compound has poor solubility in water. A common method is to prepare a concentrated stock solution in DMSO (e.g., 75 mg/mL, ~199 mM) [1]. Aliquot and store at -20°C or -80°C. When treating cells, dilute the stock in culture medium, ensuring the final DMSO concentration is low enough (e.g., <0.1%) to avoid cytotoxicity.

References

WHI-P154 off-target effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 Compound Profile

The table below summarizes the key characteristics of this compound from a commercial supplier [1].

Property Description
Name This compound
Purity >99%
Primary Target EGFR kinase inhibitor (IC₅₀ = 4 nM) [1]
Additional Target JAK3 inhibitor (IC₅₀ = 1.8 µM) [1]
Reported Biological Effects Induces neural progenitor cell differentiation; shows apoptotic and anti-tumor actions; inhibits iNOS expression and NO production [1].
Solubility Soluble in DMSO (100 mM) [1]
Important Notice This product is for research use only and is not intended for therapeutic or diagnostic use [1].

A Framework for Investigating Off-Target Effects

Since a direct FAQ for this compound is unavailable, the following guide outlines a general experimental approach to identify and mitigate off-target effects for small-molecule inhibitors like this compound. This adapts the core principles of specificity testing from other fields like genomics [2] [3] [4].

Start Start: Suspected Off-target Effect Step1 1. In Silico Prediction Start->Step1 SubStep1 • Analyze chemical structure • Check for known kinase panels • Predict binding pockets Step1->SubStep1 Step2 2. Broad Experimental Screening SubStep2 • Kinase activity profiling • Proteomics/Metabolomics • Phenotypic cell-based assays Step2->SubStep2 Step3 3. Validation & Characterization SubStep3 • Confirm binding (SPR, ITC) • Assess functional impact • Determine IC₅₀ for new targets Step3->SubStep3 Step4 4. Mitigation Strategies SubStep4 • Medicinal chemistry optimization • Use at minimal effective dose • Combine with other inhibitors Step4->SubStep4 SubStep1->Step2 SubStep2->Step3 SubStep3->Step4

This diagram outlines a logical workflow for troubleshooting off-target effects, moving from prediction to mitigation. IC₅₀: half-maximal inhibitory concentration; SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry.
In Silico Prediction and Target Analysis
  • Structural Analysis: Use computational tools to model this compound's interaction with its primary target (EGFR) and predict affinity for other kinases with similar ATP-binding pockets.
  • Literature Review: Investigate if any published kinase inhibitor panels or studies have already screened this compound against a broad range of targets.
Broad Experimental Screening
  • Kinase Profiling Assays: The most direct method is to use commercial kinase profiling services, which can test the compound against hundreds of human kinases to identify unexpected interactions.
  • Cellular Phenotyping: Conduct cell-based assays looking for effects that cannot be explained by EGFR/JAK3 inhibition alone. The study on glioblastoma (GBM) cells provides a good example, where the effect of this compound on stemness and differentiation was characterized [5]. The experimental details are below.

Example Protocol: Assessing Effects on GBM Cell Proliferation and Stemness [5]

  • Cell Lines: Human GBM cells (e.g., U87, U251).
  • Culture Conditions: Maintain in Dulbecco’s Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics.
  • Drug Treatment: Culture cells in the presence or absence of 50 µM this compound for 7 or 14 days. A control group should receive an equal volume of DMSO (the solvent).
  • Proliferation Assay: After the treatment period, collect cells and count the total number of viable cells using the trypan blue exclusion method.
  • Neurosphere Formation Assay: This assay tests "stemness." Seed cells at a low density in a serum-free medium containing growth factors (EGF and FGF). The ability to form free-floating spherical clusters (neurospheres) indicates the presence of undifferentiated, stem-like cells. A reduction in neurosphere formation upon this compound treatment suggests the compound can target these aggressive cells.
  • Differentiation Analysis: Image cells after 7 days of culture to observe morphological changes indicative of neuronal differentiation.
Validation and Mitigation
  • Independent Validation: Confirm any new potential targets using techniques like Surface Plasmon Resonance (SPR) to measure binding affinity directly.
  • Dose Optimization: Once off-targets are known, determine the lowest effective dose of this compound that achieves the desired primary effect while minimizing secondary interactions.
  • Chemical Optimization: If off-target effects are significant, consider using this compound as a lead compound for generating more selective analogs through medicinal chemistry.

Key Takeaways for Your Technical Support Center

  • State the Specificity: Clearly inform users that this compound is a potent EGFR inhibitor and a weaker JAK3 inhibitor, and that experiments should be designed with these dual targets in mind [1].
  • Provide the Protocol: The detailed methodology from the GBM study can serve as a robust reference for users investigating similar cellular phenomena [5].
  • Guide Troubleshooting: Direct users who observe unexpected results to follow the investigative framework of prediction, broad screening, and validation.

References

WHI-P154 JAK3 inhibition specificity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Key Specificity Concern

A primary issue identified is that WHI-P154 demonstrates potent inhibition of kinases other than JAK3. One study found it to be a nanomolar inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases, indicating it is neither potent nor selective for JAK3 [1]. This lack of specificity means that observed biological effects in cellular assays may not be due to JAK3 inhibition alone [2].

Biochemical and Cellular Profiling Data

The table below summarizes key inhibitory concentration (IC₅₀) values for this compound, which are crucial for assessing its selectivity.

Kinase Target Reported IC₅₀ Value Notes / Source
JAK3 (Human) 1.8 μM [2] / 28 μM [3] Values vary between sources.
JAK3 (Mouse) 128 μM [3] Much lower potency against mouse protein.
EGFR 4 nM [2] Significantly more potent than JAK3 inhibition.
Other Kinases Src, Abl, VEGFR, MAPK, PI3K [2] Inhibits a broad range of kinases.

Example Experimental Protocols

Here are detailed methodologies from published studies that have used this compound. You can adapt these protocols for troubleshooting and experimental guidance.

1. Protocol for Inhibiting Antigen-Induced Mast Cell Activation [4]

  • Cell Culture: Use the rat basophilic leukemia cell line RBL-2H3. Culture cells in minimum essential medium with 10% FBS and 0.5% conditioned medium from DNP-specific IgE-producing hybridoma.
  • Plating: Plate cells on cluster dishes (e.g., 24-well for degranulation assays) and incubate for 20 hours at 37°C.
  • Pre-treatment: Wash cells with PIPES buffer. Pre-incubate with this compound (dissolved in DMSO, final vehicle concentration 0.1%) or vehicle control for 15 minutes at 37°C.
  • Stimulation: Stimulate cells with the antigen DNP-HSA (50 ng/mL) for a specified period in the continued presence of this compound.
  • Analysis: Assess outcomes like degranulation (e.g., β-hexosaminidase release) and protein phosphorylation (e.g., MAPKs, Akt) via Western blot.

2. Protocol for Inhibiting LPS-Induced Signaling in Macrophages [3]

  • Cell System: Use macrophage cell lines or primary human epithelial cells.
  • Pre-treatment: Pre-incubate cells with this compound (e.g., doses up to 30 μM).
  • Stimulation: Stimulate cells with bacterial lipopolysaccharide (LPS) to induce an inflammatory response.
  • Analysis: Measure downstream effects such as:
    • iNOS expression and nitric oxide (NO) production.
    • STAT1 activation.
    • Expression of COX-2 and TNF-α (which may be less affected).

Troubleshooting Guide and FAQs

FAQ: My results with this compound do not match the phenotype of JAK3 genetic knockout. Why?

  • Answer: This is a key indicator of off-target effects. The biological effects of this compound are likely mediated by inhibition of multiple kinases, such as EGFR, not just JAK3 [1]. Always include complementary experiments, such as genetic knockdown of JAK3 or using a more selective JAK3 inhibitor, to confirm that an effect is JAK3-dependent.

FAQ: How should I interpret data obtained using this compound?

  • Answer: Conclusions should be stated cautiously. It is more accurate to report findings as "treatment with the kinase inhibitor this compound resulted in X effect" rather than attributing the effect solely to "JAK3 inhibition." The specificity of this compound should be a major consideration when interpreting results [1].

FAQ: The inhibitor does not seem to be working in my cellular model. What could be wrong?

  • Answer: First, verify the potency range. Note that this compound's IC₅₀ for human JAK3 is in the micromolar range (e.g., 1.8-28 μM) [2] [3], and it is even less potent against mouse JAK3 (128 μM) [3]. Ensure you are using an appropriate concentration. Secondly, confirm the relevance of the pathway; this compound is documented to inhibit FcɛRI and LPS signaling pathways, which are not exclusively dependent on JAK3 [4] [3].

JAK-STAT Signaling and this compound's Off-Target Effects

This diagram illustrates the canonical JAK-STAT pathway and highlights the documented off-target effects of this compound that can confound experimental results.

G cluster_jakstat Canonical JAK-STAT Pathway Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor (with γc) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 JAK_other JAK1 / Other JAK Receptor->JAK_other STAT STAT Protein JAK3->STAT Phosphorylation JAK_other->STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Exp Gene Expression Nucleus->Gene_Exp OffTarget This compound Documented Off-Target Effects Hidden1 EGFR EGFR (IC⁵⁰ = 4 nM) OtherKinases Src, Abl, VEGFR, MAPK, PI3-K Hidden1->EGFR Hidden2 Hidden2->OtherKinases

References

WHI-P154 handling heat sensitive compound

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 Technical Fact Sheet

The table below summarizes the key chemical and handling information for this compound.

Property Specification Technical Context & Implications
Molecular Weight 376.20 g/mol [1] Standard for small molecule inhibitors.
Chemical Formula C₁₆H₁₄BrN₃O₃ [2] [1] Contains bromophenyl and dimethoxyquinazoline groups.
Solubility (DMSO) 50 - 75 mg/mL (~133 - 199 mM) [2] [1] Highly soluble for stock preparation; hygroscopic DMSO reduces solubility—use fresh, anhydrous DMSO.
Aqueous Solubility Insoluble [2] Requires DMSO stock; dilution into aqueous buffers may cause precipitation.
Primary Targets & IC₅₀ EGFR (4 nM), JAK3 (1.8 μM) [2] [1] Potent EGFR inhibitor; modest JAK3 inhibitor.
Recommended Storage -20°C (powder); -80°C (in solvent) [1] Standard for labile compounds; protects from moisture and thermal stress.

Handling and Stability Management

For heat-sensitive compounds like this compound, proper handling focuses on minimizing unnecessary thermal stress since specific degradation data is unavailable.

  • Stock Solution Preparation: Dissolve this compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10-50 mM). Vortex and sonicate briefly to ensure complete dissolution.
  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and prevent hydrolysis from atmospheric moisture [3].
  • Long-term Storage: Store aliquots at -80°C for long-term stability (up to 2 years) [1]. For short-term frequent use, storage at -20°C for up to one month is possible.
  • Working Solution Use: Prepare working dilutions fresh on the day of the experiment. If a precipitate forms after dilution, brief sonication or warming to 37°C may re-dissolve the compound.

Experimental Troubleshooting Guide

Here are solutions to common issues you might encounter when working with this compound.

Problem Possible Cause Solution & Preventive Measures

| Precipitation in Assay Buffer | Low aqueous solubility; rapid dilution. | • Dilute stock solution directly into pre-warmed, well-agitated culture medium. • Ensure final DMSO concentration is ≤0.3% to maintain cell viability and compound solubility. | | High Background/Inconsistent Results | Compound fluorescence interfering with assay dyes. | • Run internal controls without cells to check for compound-dye interaction [4]. • Consider using label-free detection methods if interference is significant. | | Loss of Activity | Repeated freeze-thaw cycles; improper storage. | • Use single-use aliquots. • Confirm storage temperature is consistently maintained. | | Low Cell Viability in DMSO Control | Cytotoxicity from high DMSO concentration. | • Verify that the final DMSO concentration does not exceed 0.1-0.3% in cell-based assays. |

Assessing Thermal Stability Experimentally

To directly evaluate this compound's stability under specific conditions, you can adapt these established methodologies:

  • Thermal Shift Assay (TSA): This label-free technique measures a compound's effect on the thermal denaturation of its target protein. A significant shift in the protein's melting temperature indicates binding and can imply stabilization, which is useful for studying target engagement [4].
  • Forced Degradation Studies: These studies stress the compound under various conditions to understand its stability profile [3]. You can design a simple experiment:
    • Prepare multiple aliquots of this compound solution.
    • Incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) for set periods (e.g., 1 hour, 24 hours).
    • Analyze the samples using HPLC to monitor the appearance of degradation products compared to a fresh, untreated control.

The following diagram illustrates the experimental workflow for a forced degradation study.

workflow cluster_stress Apply Stress Conditions Start Prepare this compound Stock Solution A1 Aliquot into Vials Start->A1 A2 Stress Conditions A1->A2 S1 Thermal (4°C, 25°C, 37°C, 60°C) S2 Acidic/Basic Hydrolysis S3 Oxidative Stress A3 Analytical Analysis (HPLC) A2->A3 A4 Compare to Control A3->A4

References

WHI-P154 Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

Suppliers provide consistent recommendations for handling WHI-P154. The core advice is to prepare and use solutions on the same day whenever possible. If stock solutions must be prepared in advance, follow the aliquotting and storage guidelines below [1]:

Aspect Recommendation
Solvent DMSO [2] [3] [1]
Solubility 75 mg/mL to 100 mM in DMSO [2] [3] [4]
Short-Term Storage Up to one month at -20°C [1] [5]
Long-Term Storage Up to 6 months to 2 years at -80°C [3] [1]
Aliquot Handling Store as aliquots in tightly sealed vials [1]
Pre-Use Thawing Equilibrate to room temperature for at least 1 hour before use [1]

Critical Handling Precautions

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound, so it is best to use fresh, dry DMSO [2].
  • Hygroscopic DMSO: MedChemExpress notes that hygroscopic DMSO significantly impacts product solubility. Use newly opened DMSO for solution preparation [3].
  • Avoid Water and Ethanol: this compound is insoluble in water and ethanol, so these solvents are not suitable for preparing stock solutions [2].

Experimental Considerations for Solution Use

  • Check for Precipitation: After storage, visually inspect the solution and ensure it is free of precipitate before using it in experiments [5].
  • In Vitro vs. In Vivo Formulations: The stock solution in DMSO is typically for in vitro research. Administering the compound to animals requires a specific in vivo formulation to ensure solubility and biocompatibility [2].

Aliquotting Workflow

The process for creating and storing aliquots can be visualized as follows:

Start Start: Prepare Stock Solution Aliquot Divide into Aliquots Start->Aliquot Seal Seal Vials Tightly Aliquot->Seal StoreShort Store at -20°C Seal->StoreShort For short-term StoreLong Store at -80°C Seal->StoreLong For long-term Thaw Thaw at Room Temperature StoreShort->Thaw StoreLong->Thaw Use Use in Experiment Thaw->Use

References

WHI-P154 vs. Other JAK Inhibitors: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on the specificity and key characteristics of WHI-P154 compared to other JAK inhibitors.

Inhibitor Name Primary JAK Target(s) Key Non-JAK Targets Development Stage / Key Context
This compound JAK3 (Refer to Experimental Data section) [1] ALK (Anaplastic Lymphoma Kinase) [2] Preclinical research compound
Tofacitinib JAK1, JAK3 (preferentially over JAK2) [3] [4] Information not specified in sources Approved for clinical use (e.g., Rheumatoid Arthritis) [3] [4]
Baricitinib JAK1, JAK2 [3] Information not specified in sources Approved for clinical use (e.g., Rheumatoid Arthritis) [3] [4]
Ruxolitinib JAK1, JAK2 [5] Information not specified in sources Approved for clinical use (e.g., Myeloproliferative Neoplasms) [5]
Peficitinib Pan-JAK (inhibits multiple JAK enzymes) [3] Information not specified in sources Approved for clinical use (e.g., Rheumatoid Arthritis in some regions) [3]
Upadacitinib JAK1 [4] Information not specified in sources Approved for clinical use (e.g., Rheumatoid Arthritis) [4]
Fedratinib JAK2 [6] Information not specified in sources Approved for clinical use (Myelofibrosis) [6]

Experimental Data & Methodologies for this compound

The data for this compound primarily comes from in vitro (lab-based) studies. The key experiments and findings are detailed below.

Key Experimental Findings
  • Effect on Macrophages: In J774 macrophages activated by bacterial endotoxin (LPS), this compound inhibited iNOS (Inducible Nitric Oxide Synthase) expression and NO (Nitric Oxide) production in a dose-dependent manner. It attenuated iNOS mRNA expression and STAT1 activation but did not affect the stability of the iNOS mRNA, suggesting it acts at the transcriptional level. In the same model, it had no effect on COX-2 expression and only slightly inhibited TNF-α production at high concentrations (30 μM) [1].
  • Effect on Lymphoma Cells: In studies on T-cell lymphoma cells carrying the NPM-ALK translocation, this compound directly inhibited the enzymatic activity of the ALK tyrosine kinase. This inhibition led to suppressed cell proliferation, induced apoptosis (programmed cell death), and reduced phosphorylation of STAT3 [2].
Detailed Experimental Protocols
  • Cell Culture & Treatment: Studies used specific cell lines (e.g., J774 murine macrophages or NPM-ALK-positive T-cell lymphoma lines). Cells were cultured and then treated with this compound or other inhibitors at varying concentrations [1] [2].
  • Viability & Proliferation Assays: Cell viability and proliferation were measured using colorimetric assays like MTT conversion after 72 hours of exposure to the inhibitor [2].
  • Apoptosis Assays: Apoptosis (cell death) was assessed using flow cytometry after staining cells with propidium iodide (PI) or via a DNA fragmentation assay kit [2].
  • Protein Analysis (Western Blot & Kinase Assays):
    • Protein levels and phosphorylation (activation) status were analyzed by Western Blot. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies (e.g., against iNOS, p-STAT1, p-STAT3, or total STAT proteins) [1] [2].
    • Direct kinase inhibition was confirmed using in vitro kinase assays, where the immunoprecipitated kinase (like NPM-ALK) is incubated with this compound and a substrate, and the resulting phosphorylation is measured [2].
  • Gene Expression Analysis (RT-PCR): The effect on iNOS mRNA levels was determined by isolating total RNA and using reverse transcription-polymerase chain reaction (RT-PCR) to quantify transcript levels [1].

This compound in the JAK-STAT Signaling Pathway

The following diagram illustrates the signaling pathways affected by this compound based on the experimental contexts described in the search results.

G cluster_lps In Macrophages (LPS-activated) cluster_cytokine In Cytokine Signaling cluster_alk In ALK+ Lymphoma Cells LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression NO_production NO Production iNOS_expression->NO_production Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., JAK3) Receptor->JAK STAT STAT (e.g., STAT1) JAK->STAT STAT_phos STAT Phosphorylation STAT->STAT_phos STAT_dimer STAT Dimerization STAT_phos->STAT_dimer Gene_Transcription Target Gene Transcription STAT_dimer->Gene_Transcription NPM_ALK NPM-ALK Fusion Protein STAT3_phos STAT3 Phosphorylation NPM_ALK->STAT3_phos Proliferation Cell Proliferation/Survival STAT3_phos->Proliferation WHIP154 This compound WHIP154->iNOS_expression WHIP154->JAK WHIP154->NPM_ALK

The diagram above shows that this compound's effects are context-dependent. It can inhibit the JAK-STAT pathway in cytokine signaling, but also directly targets the ALK kinase in specific lymphomas and impacts the NF-κB-driven iNOS expression in inflammation models [1] [2].

Key Conclusions for Researchers

  • This compound is not a selective JAK3 inhibitor. While developed and used as a JAK3 inhibitor in many studies, robust evidence shows it has significant off-target activity against ALK [2]. This is a critical consideration for interpreting experimental results.
  • Clinical relevance is limited. this compound serves as a valuable tool for preclinical research to probe pathways involving JAK3 and ALK. In contrast, inhibitors like tofacitinib, ruxolitinib, and baricitinib are clinically approved and have well-characterized efficacy and safety profiles in diseases like rheumatoid arthritis and myeloproliferative neoplasms [3] [5] [6].
  • Direct comparative data is scarce. The available literature does not contain head-to-head studies that quantitatively compare this compound's IC50 or selectivity profile against a broad panel of kinases including all modern JAK inhibitors.

References

WHI-P154 EGFR inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 vs. Other EGFR Inhibitors

The table below summarizes the key bioactivity data for this compound and compares it with clinically approved EGFR inhibitors.

Inhibitor Primary Target (IC₅₀) Other Kinase Targets (IC₅₀) Cellular/Tumor Model Effects

| This compound | EGFR (4 nM) [1] [2] | JAK3 (1.8 µM); VEGFR (100 nM); Src (100 nM) [1] [2] | - Induces apoptosis in glioblastoma cells (U373, U87) [1].

  • Reverses ABCG2-mediated multidrug resistance [3]. | | Gefitinib | EGFR (First-Generation TKI) [4] | - | Standard first-line treatment for EGFR-mutant NSCLC [4]. | | Erlotinib | EGFR (First-Generation TKI) [4] | - | Standard first-line treatment for EGFR-mutant NSCLC [4]. | | Osimertinib | EGFR (Third-Generation TKI) [4] [5] | - | Superior PFS vs. first-gen TKIs; effective against T790M resistance mutation [4] [5]. | | Afatinib | EGFR (Second-Generation TKI) [5] | - | Prolonged PFS or OS vs. first-generation TKIs [5]. |

This compound Experimental Data & Protocols

For researchers aiming to replicate or build upon existing studies, here are the detailed methodologies for key experiments involving this compound.

Kinase Assay Protocols

The inhibitory activity of this compound against various kinases was determined through in vitro kinase assays [1] [2].

  • Procedure: A panel of recombinant human kinase proteins was selected. The assay measured the incorporation of phosphate from ATP onto a substrate peptide or protein. This compound was tested at various concentrations.
  • Data Analysis: The concentration that inhibits 50% of the kinase response (IC₅₀) was calculated. This compound was confirmed to be inactive (IC₅₀ > 30 µM) against a range of other kinases, including AKT, CHK1, and MET [1] [2].
Cell-Based Cytotoxicity (MTT) Assay

The cytotoxic effects of this compound on cancer cells were evaluated using the MTT colorimetric assay [1] [3] [2].

  • Cell Seeding: Cells (e.g., glioblastoma U373/U87 or lung cancer H460) were seeded in 96-well plates at a density of 2.5×10⁴ cells/well and incubated for 36 hours [1] [2].
  • Drug Treatment: Culture medium was replaced with fresh medium containing this compound at concentrations ranging from 0.1 µM to 250 µM. Triplicate wells were used for each treatment [1].
  • Incubation and Measurement: Cells were incubated with the compound for 24-36 hours. Then, MTT reagent was added to each well and incubated further. The resulting formazan crystals were solubilized, and absorbance was measured at 570 nm to determine cell viability and calculate IC₅₀ values [1] [3].
ABCG2-Mediated MDR Reversal Assay

The ability of this compound to reverse multidrug resistance (MDR) was studied in ABCG2-overexpressing cell lines [3].

  • Sensitivity Test: The IC₅₀ values of substrate chemotherapeutics (e.g., mitoxantrone) were determined with and without a non-toxic concentration of this compound (e.g., 4 µM) using the MTT assay [3].
  • Accumulation & Efflux Assay: Intracellular accumulation of a radioactive substrate like [³H]-mitoxantrone was measured in the presence of this compound. For efflux, cells were loaded with the substrate and then incubated with this compound, measuring the remaining intracellular radioactivity over time [3].
  • ATPase Assay: The effect on ABCG2's ATPase activity was measured in membrane vesicles. This compound was shown to stimulate ATPase activity at low concentrations, indicating direct interaction [3].

This compound Mechanisms and Experimental Workflow

The diagram below summarizes the primary mechanisms of action of this compound and the logical flow of key experiments used to investigate it.

whi_p154_workflow WHIP154 This compound KinaseInhibition Direct Kinase Inhibition WHIP154->KinaseInhibition ExpProtocols Key Experimental Protocols WHIP154->ExpProtocols EGFR EGFR KinaseInhibition->EGFR JAK3 JAK3 KinaseInhibition->JAK3 OtherKinases VEGFR, Src, Abl KinaseInhibition->OtherKinases SignalingBlockade Blocks Downstream Signaling (STAT, MAPK, PI3K/AKT) EGFR->SignalingBlockade JAK3->SignalingBlockade OtherKinases->SignalingBlockade CellularEffects Cellular Phenotypes SignalingBlockade->CellularEffects Apoptosis Induces Apoptosis CellularEffects->Apoptosis MDRReversal Reverses Multidrug Resistance (ABCG2 Inhibition) CellularEffects->MDRReversal MigrationInhibition Inhibits Cell Migration/Adhesion CellularEffects->MigrationInhibition KinaseAssay In Vitro Kinase Assay ExpProtocols->KinaseAssay MTTCytotoxicity Cell Viability (MTT) Assay ExpProtocols->MTTCytotoxicity MDRReversalExp MDR Reversal & [³H]-Mitoxantrone Efflux ExpProtocols->MDRReversalExp

Key Research Implications

  • This compound as a Research Tool: Its multi-kinase profile makes it a valuable tool for studying the interplay of different signaling pathways (like JAK-STAT and EGFR) in cancer biology and resistance mechanisms [1] [3] [2].
  • Considerations for Specificity: Researchers should be cautious when attributing cellular effects solely to JAK3 or EGFR inhibition due to this compound's broad activity. Controls using more specific inhibitors are recommended [6].
  • Therapeutic Limitations: While this compound shows potent in vitro EGFR inhibition, its development into a drug is likely hindered by its lack of specificity. Modern drug discovery, aided by tools like the DeepEGFR model, aims to develop highly specific inhibitors to minimize off-target effects [7].

References

WHI-P154 JAK3 selectivity over JAK1 JAK2

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Data

The table below summarizes the available enzymatic activity data for WHI-P154 and a related compound, WHI-P131.

Compound Reported IC50 for JAK3 Reported Effect on JAK1 & JAK2 Source Context
This compound 5.6 μM (in vitro kinase assay) No effect in in vitro kinase assays [1] Laboratory Investigation, 2005 [1]
WHI-P131 78 μM (in vitro kinase assay) No effect in in vitro kinase assays [1] Laboratory Investigation, 2005 [1]

The data shows that this compound inhibits JAK3, but with micromolar-level potency, which is considered very weak in modern drug discovery. For reference, next-generation selective JAK3 inhibitors typically have nanomolar potency (e.g., 0.1 to 40 nM) [2] [3]. The findings that this compound had "no effect" on JAK1 and JAK2 should be interpreted with caution, as the source does not specify the concentration at which this was tested.

Detailed Experimental Protocols

The key experiments citing this compound's JAK3 inhibition used the following methodologies [1]:

  • In Vitro Kinase Assays: Enzymatic activity of JAK3 was measured using in vitro kinase assays. The specific biochemical conditions (e.g., ATP concentration, substrate) are not detailed in the provided excerpt, but these assays typically measure a compound's ability to inhibit the kinase's phosphorylation of a substrate.
  • Cellular Functional Assays: The effects of this compound were tested in cell-based models:
    • Cell lines: Human T-cell lymphoma (CTCL) cell lines (PB-1, -2A, -2B) and anaplastic large cell lymphoma (ALK+ TCL) cell lines (SUP-M2, Karpas 299).
    • Proliferation/Survival Assay: Cell viability was determined using the MTT reduction colorimetric assay after 72 hours of exposure to the inhibitor.
    • Apoptosis Assays: Apoptotic cell death was detected after 24-hour treatment using two methods:
      • Propidium Iodide (PI) staining followed by flow cytometry.
      • TdT-mediated dUTP nick end labeling (TUNEL) assay (ApoAlert DNA Fragmentation Assay Kit) to detect DNA fragmentation, followed by flow cytometry.

JAK/STAT Signaling Pathway and Selectivity

The following diagram illustrates the JAK/STAT signaling pathway and the theoretical mechanism of JAK3 inhibition.

Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT STAT Protein JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor Inhibitor (e.g., this compound) Inhibitor->JAK3 Binds

JAK3's selectivity potential arises from a unique cysteine residue (Cys909) in its active site, which other JAKs lack [2] [3]. Modern selective inhibitors are designed to form a covalent bond with Cys909. This compound's chemical structure suggests it does not utilize this mechanism, which explains its weak and non-selective profile.

Interpretation for Researchers

  • This compound is a legacy, non-selective tool compound: Its weak potency and lack of demonstrated selectivity make it unsuitable for studies where specific JAK3 inhibition is required.
  • Benchmark against modern inhibitors: Compare its micromolar IC50 with nanomolar inhibitors like PF-06651600 (ritlecitinib) (IC50 = 33.1 nM) or the research compound Z583 (IC50 = 0.1 nM) [2].
  • Verify selectivity claims: The statement that this compound has "no effect" on JAK1/JAK2 requires confirmation with dose-response data, as it may simply lack potency at the concentrations tested.

References

Side-by-Side Comparison of WHI-P154 and FTC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental findings for WHI-P154 and FTC.

Feature This compound Fumitremorgin C (FTC)
Primary Known Target JAK3, EGFR (multi-kinase inhibitor) [1] [2] ABCG2 (reference inhibitor) [3] [4]
ABCG2 Inhibition Directly blocks ABCG2 efflux function; significantly reverses resistance to mitoxantrone, SN-38 [1] [5] Potent and specific ABCG2 inhibitor; used as a positive control in experiments [3] [4]
Specificity Moderate to Low: Also moderately reverses ABCB1; no effect on ABCC1, ABCC2, ABCC10 [1] High: Originally the gold standard for specific ABCG2 inhibition [4]
Reported Potency ~3-fold more potent than FTC in mitoxantrone accumulation assays (3.3 μM vs. 10 μM for full effect) [4] Requires higher concentration (10 μM) to achieve effect similar to 3.3 μM PZ-39 (a related inhibitor) [4]
Key Experimental Findings Increases intracellular [³H]-mitoxantrone accumulation; stimulates ABCG2 ATPase activity at low concentrations (<10 μM) [1] Drastically increases mitoxantrone accumulation in ABCG2-overexpressing cells [4]
Major Drawback Lack of specificity due to multi-kinase target profile [1] [2] Neurotoxicity, which precludes its clinical use [3] [4]
Clinical Potential Research tool; clinical use likely limited due to off-target effects Not suitable for clinical development due to toxicity, though it's the precursor for safer analogs like Ko143 [3] [4]

Guide to Key Experimental Evidence

Drug Accumulation and Efflux Assay

This is a fundamental assay to confirm that a compound inhibits the efflux function of ABCG2.

  • Purpose: To measure the intracellular concentration of a fluorescent or radiolabeled ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of an inhibitor [1] [4].
  • Typical Protocol:
    • ABCG2-overexpressing cells and their parental counterparts are incubated with the substrate drug (e.g., ³H-mitoxantrone).
    • The test inhibitor (this compound or FTC) is added to the culture medium.
    • After incubation, cells are washed, and the intracellular radioactivity or fluorescence is measured.
  • Key Findings:
    • This compound produced a significant, concentration-dependent increase in mitoxantrone accumulation in ABCG2-overexpressing cells but not in the parental cells [1].
    • FTC and this compound both cause a marked increase in substrate accumulation, confirming their inhibitory activity [4].
ATPase Activity Assay

This assay investigates the interaction between the inhibitor and the transporter's energy mechanism.

  • Purpose: To determine if a compound stimulates or inhibits the ATP-hydrolyzing activity of ABCG2, which can indicate a direct interaction [1] [3].
  • Typical Protocol:
    • Membrane vesicles prepared from ABCG2-overexpressing cells are used.
    • The vesicles are incubated with the test compound and ATP.
    • The amount of inorganic phosphate (Pi) released is measured using a colorimetric method (e.g., malachite green procedure) [3].
  • Key Findings:
    • This compound was found to enhance the ATPase activity of ABCG2 at low concentrations (<10 μM), suggesting it is a transported substrate of the protein [1].
Cytotoxicity (Chemosensitization) Assay

This assay directly tests the functional outcome of ABCG2 inhibition: the restoration of sensitivity to anticancer drugs.

  • Purpose: To evaluate whether an inhibitor can "re-sensitize" resistant cancer cells to chemotherapeutic drugs that are ABCG2 substrates [1].
  • Typical Protocol:
    • Cell viability (using MTT or SRB assay) is measured in ABCG2-overexpressing cells treated with a range of concentrations of a chemotherapeutic drug (e.g., mitoxantrone, SN-38).
    • The experiment is repeated in the presence of a fixed, non-toxic concentration of the inhibitor (this compound or FTC).
    • The IC₅₀ values (half-maximal inhibitory concentration) in the absence and presence of the inhibitor are compared to calculate the "fold-reversal" of resistance [1].
  • Key Findings:
    • This compound significantly enhanced the sensitivity of ABCG2-overexpressing cells to its substrate drugs, reducing the IC₅₀ values for mitoxantrone and SN-38 [1].
    • FTC shows a similar chemosensitization effect and is often used as a benchmark in these experiments [4].

The workflow below visualizes the logical relationship between these key experiments in characterizing an ABCG2 inhibitor.

Start Start: Characterize a potential ABCG2 inhibitor AccumulationAssay Drug Accumulation/Efflux Assay Start->AccumulationAssay Does it block efflux function? ATPaseAssay ATPase Activity Assay AccumulationAssay->ATPaseAssay Does it directly interact with ABCG2? CytotoxicityAssay Cytotoxicity (Chemosensitization) Assay ATPaseAssay->CytotoxicityAssay Does it reverse drug resistance? Conclusion Conclusion: Evaluate Inhibitor Profile CytotoxicityAssay->Conclusion

Key Takeaways for Researchers

  • For a specific, well-characterized ABCG2 inhibition: FTC is the classic reference standard for in vitro work. Its high specificity makes it an excellent experimental control, though its toxicity must be considered [3] [4].
  • For a potent inhibitor with a potentially different mechanism: This compound demonstrates strong potency, sometimes exceeding that of FTC. However, you must account for its off-target kinase effects, which could complicate data interpretation [1] [4].
  • Looking forward: Due to the toxicity of FTC, research has moved towards its analog Ko143, which is now the most commonly used reference inhibitor in vitro, though it also has limitations regarding specificity at higher concentrations [3] [6].

References

WHI-P154 erlotinib lapatinib multidrug resistance reversal

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of MDR Reversal by TKIs

Feature WHI-P154 Erlotinib Lapatinib
Primary Kinase Targets JAK3, EGFR [1] [2] EGFR [3] [4] EGFR, HER2 [5] [6]
Potent MDR Reversal ABCG2 [1] [7] ABCC10 (MRP7), ABCB1, ABCG2 [3] [4] ABCC10 (MRP7), ABCC1 (MRP1), ABCB1, ABCG2 [3] [4] [5]
Moderate / No Effect Moderate effect on ABCB1; no effect on ABCC1, ABCC2, ABCC10 [1] [7] - No significant effect on ABCC2, ABCC4, or LRP [5] [6]
Proposed Mechanism Inhibits ABCG2 efflux function; does not alter protein expression or localization [7] Inhibits transporter efflux function; does not alter protein expression [3] [4] Inhibits transporter efflux function; does not alter protein expression or AKT/ERK1/2 phosphorylation [3] [5] [6]
Key Supporting Data ↑ intracellular accumulation of [³H]-mitoxantrone in ABCG2+ cells [7] ↑ intracellular accumulation and ↓ efflux of [³H]-paclitaxel in ABCC10+ cells [3] ↑ intracellular accumulation of Rho123 & doxorubicin in ABCC1+ cells; reverses resistance in vivo [5] [6]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

  • Cytotoxicity Assay (MTT Assay): This is the standard method used across all studies to determine drug sensitivity and the reversal of resistance [3] [7] [5].

    • Procedure: Cells are seeded in 96-well plates and allowed to attach for 24 hours. The potential reversal agent (e.g., TKI) is added to the wells, followed one hour later by a range of concentrations of the chemotherapeutic drug. After 68-72 hours of incubation, MTT reagent is added. The formation of formazan crystals by viable cells is then measured spectrophotometrically after dissolving them in DMSO [5] [6].
    • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of the chemotherapeutic drug is calculated and compared in the presence and absence of the TKI to determine the fold-reversal of MDR.
  • Intracellular Drug Accumulation and Efflux Assay: These experiments directly demonstrate the functional inhibition of ABC transporters.

    • Accumulation: Cells are incubated with a radio- or fluorescent-labeled substrate (e.g., [³H]-paclitaxel, [³H]-mitoxantrone, or doxorubicin) in the presence or absence of the TKI. After incubation, cells are washed, and the intracellular radioactivity or fluorescence is measured via a scintillation counter or flow cytometry, respectively [3] [7] [5].
    • Efflux: After loading cells with a fluorescent substrate, the medium is replaced with a substrate-free medium with or without the TKI. The rate at which the substrate disappears from the cells (is pumped out) is measured over time [3].
  • ATPase Activity Assay: Used to investigate the interaction between the TKI and the transporter's functional domains.

    • Procedure: Membrane vesicles prepared from transporter-overexpressing cells are incubated with the TKI and ATP. The vanadate-sensitive ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released [7].
  • In Vivo Xenograft Model: To confirm efficacy in a live model, one study established xenografts in nude mice using MRP1-overexpressing C-A120 cells [5] [6].

    • Dosing: Mice were treated with a combination of lapatinib (orally) followed one hour later by vincristine (intraperitoneally). Tumor volumes and body weights were monitored regularly [5] [6].

Mechanistic Pathways of MDR Reversal

The following diagram synthesizes the primary mechanism by which these TKIs are understood to reverse MDR, based on the collective evidence.

architecture TKI Tyrosine Kinase Inhibitor (TKI) ABC_Transporter ABC Transporter (ABCB1, ABCG2, ABCC1, ABCC10) TKI->ABC_Transporter  Inhibits efflux function ChemoDrug Chemotherapeutic Drug ABC_Transporter->ChemoDrug  Normal efflux IntracellularDrug High Intracellular Drug Concentration ChemoDrug->IntracellularDrug  Influx Apoptosis Induced Apoptosis & Cell Death IntracellularDrug->Apoptosis  Cytotoxic effect

The evidence shows that your choice of TKI should be guided by the specific MDR transporter profile of the cancer cells:

  • For ABCG2-mediated MDR, This compound is a potent and well-documented choice [1] [7].
  • For a broader spectrum, particularly targeting ABCC10 (MRP7) and ABCC1 (MRP1), lapatinib appears to be the most versatile candidate, with supporting in vivo data [3] [4] [5].
  • Erlotinib also effectively reverses ABCC10-mediated MDR, though it may be less potent than lapatinib [3] [4].

References

WHI-P154 AG-490 JAK inhibitor efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

JAK Inhibitor Profile Comparison

The table below compares the core characteristics and experimental findings for WHI-P154 and AG-490.

Feature This compound AG-490
Primary Target JAK3 [1] [2] JAK2 [3] [2]
Reported IC50 1.8 μM (JAK3) [2] Information missing
Selectivity Potent against JAK3; little activity against JAK1 or JAK2 at 1.8μM [2]. Also reported to inhibit EGFR, Src, Abl, VEGFR, and MAPK [2]. JAK2 inhibitor with no reported activity against Lck, Lyn, Btk, Syk, and Src [2]. Also identified as an EGFR inhibitor [2].

| Key Experimental Findings | - Attenuates IFN-γ-induced iNOS expression and NO production in macrophages [3].

  • Decreases LPS-induced iNOS expression and NO production, but has minimal effect on COX-2 or TNF-α [1].
  • Prevents Stat3 phosphorylation, but not Stat5 [2]. | - Decreases IFN-γ-induced nuclear levels of STAT1α [3].
  • Reduces iNOS protein/mRNA expression and NO production in a concentration-dependent manner [3].
  • Inhibits LPS-induced iNOS expression [1]. | | Suggested Mechanism of Action | Inhibition of the JAK-STAT1 pathway, leading to attenuated iNOS transcription [3] [1]. | Inhibition of the JAK2-STAT1 pathway, leading to attenuated iNOS transcription [3] [1]. |

Supporting Experimental Data & Protocols

The following section details key experimental methodologies from the cited research, which primarily used J774 murine macrophages.

Key Experimental Models
  • Cell Stimulation: Cells were activated with IFN-γ [3] or bacterial lipopolysaccharide (LPS) [1] to induce inflammatory responses.
  • Key Measured Outcomes:
    • Nitric Oxide (NO) Production: Measured as nitrite accumulation in the culture medium using the Griess reaction [3] [1].
    • iNOS Expression: Analyzed at the protein level (Western blot) and mRNA level [3] [1].
    • Transcription Factor Activation: Assessed via nuclear levels of STAT1α (STAT1 activation) [3].
Experimental Workflow

The diagram below summarizes the general workflow used to evaluate inhibitor efficacy in these studies.

workflow cluster_analysis Measurement Endpoints Start J774 Murine Macrophages Stimulate Cell Stimulation (IFN-γ or LPS) Start->Stimulate Treat Treatment with Inhibitor (e.g., this compound, AG-490) Stimulate->Treat Measure Downstream Analysis Treat->Measure NO NO Production (Griess Assay) Protein iNOS Protein (Western Blot) mRNA iNOS mRNA (RNA Analysis) STAT STAT1 Activation (Nuclear Level)

Mechanism of Action in JAK-STAT Signaling

This compound and AG-490 exert their effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to cytokines like IFN-γ. The following diagram illustrates the pathway and the inhibitors' points of action.

pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Protein (JAK1/JAK2 or JAK3) Receptor->JAK Activates STAT STAT Protein (primarily STAT1) JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Response Gene Transcription (e.g., iNOS) Nucleus->Response Binds DNA Inhibitor JAK Inhibitor (this compound, AG-490) Inhibitor->JAK Inhibits

Key Research Implications

  • Efficacy vs. Selectivity: While both compounds effectively suppress iNOS/NO, their different JAK selectivity makes them useful for probing specific roles of JAK2 vs. JAK3 in immune signaling [3] [1] [2].
  • Research Context: Most data comes from in vitro macrophage models. Effects may vary in other cell types or in vivo systems.
  • Broader JAK Inhibitor Landscape: These are research tools. Clinically approved JAK inhibitors like tofacitinib (JAK3-preferential) and upadacitinib (JAK1-selective) have more refined selectivity profiles [4] [5].

References

WHI-P154 cross-reactivity kinase panel assessment

Author: Smolecule Technical Support Team. Date: February 2026

WHI-P154 Profile and Known Targets

The table below summarizes the primary documented targets and effects of this compound from scientific literature:

Target / System Effect / Inhibition IC₅₀ Experimental Context Key Findings
JAK3 IC₅₀ = 1.8 μM [1] [2] In vitro kinase assay [2] Intended target, but lacks specificity [2]
EGFR IC₅₀ = 4 nM [1] [2] In vitro kinase assay [2] Potent off-target inhibition [2]
ABCB1 (P-gp) Moderate sensitization [3] Cytotoxicity assay in KB-C2 cells [3] Reverses drug resistance to ABCB1 substrates
ABCG2 (BCRP) Significant sensitization [3] Cytotoxicity & accumulation assays [3] Blocks efflux function, reverses multidrug resistance
Other Kinases (Src, Abl, VEGFR, MAPK, PI3K) Inhibits activity [1] [2] [4] In vitro & cell-based assays [1] [2] [4] Confirmed multi-kinase inhibitor profile

Experimental Methodologies

The key findings in the table above are supported by standard experimental protocols in pharmacology and cancer biology:

  • In Vitro Kinase Assays: These biochemical tests measure a compound's ability to directly inhibit kinase activity. This compound's IC₅₀ values for JAK3 and EGFR were determined this way [1] [2].
  • Cytotoxicity Assays (MTT Assay): Used to assess cell viability. Researchers used this method to show that this compound sensitizes cancer cells to chemotherapeutic drugs by inhibiting ABCB1 and ABCG2 transporters [3].
  • ATPase Assay: ABC transporters like ABCG2 require ATP for function. This compound was shown to enhance ABCG2's ATPase activity at low concentrations, indicating direct interaction with the transporter [3].
  • Drug Accumulation & Efflux Assays: These experiments measure intracellular drug levels. This compound significantly increased the accumulation of radioactive-marked substrate ([³H]-mitoxantrone) in ABCG2-overexpressing cells, confirming it blocks the efflux pump [3].

Signaling Pathway and Experimental Workflow

To better visualize the primary mechanism through which this compound reverses drug resistance, the following diagram outlines the key process involving the ABCG2 transporter:

G cluster_cell Cancer Cell ChemoDrug Chemotherapeutic Drug IntracellularDrug Intracellular Drug ChemoDrug->IntracellularDrug Influx WHIP154 This compound ABCG2 ABCG2 Transporter WHIP154->ABCG2 Inhibits ABCG2->IntracellularDrug Binds & Pumps Out ATP ATP ATP->ABCG2 Hydrolysis DrugResistance Drug Resistance IntracellularDrug->DrugResistance Efflux

Diagram 1: this compound inhibition of ABCG2 transporter to reverse drug resistance.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

375.02185 Da

Monoisotopic Mass

375.02185 Da

Heavy Atom Count

23

Appearance

White to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PG8BT6T9MB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol

Dates

Last modified: 08-15-2023

Impact of Janus Kinase 3 on Cellular Ca Release, Store Operated Ca(2+) Entry and Na(+)/Ca(2+) Exchanger Activity in Dendritic Cells

Jing Yan, Evi Schmid, Zohreh Hosseinzadeh, Sabina Honisch, Ekaterina Shumilina, Joerg Fuchs, Florian Lang
PMID: 26279433   DOI: 10.1159/000430192

Abstract

Janus kinase 3 (JAK3), a tyrosine kinase mainly expressed in hematopoietic cells, participates in the signaling stimulating cell proliferation. The kinase is expressed in dendritic cells (DCs), antigen presenting cells involved in the initiation and regulation of antigen-specific T-cell responses. Dendritic cell function is regulated by cytosolic Ca(2+) activity ([Ca(2+)]i). Mediators increasing [Ca(2+)]i in DCs include ATP and the chemokine receptor CXCR4 ligand CXCL12. The present study explored, whether JAK3 participates in the regulation of [Ca(2+)]i in DCs.
Fura-2 fluorescence was employed to determine [Ca(2+)]i, and whole cell patch clamp to decipher electrogenic transport in immature DCs isolated from bone marrow of JAK3-knockout (jak3(-/-)) or wild-type mice (jak3(+/+)).
Without treatment, [Ca(2+)]i was similar in jak3(-/-) and jak3(+/+) DCs. Addition of ATP (100 µM) was followed by transient increase of [Ca(2+)]i reflecting Ca(2+) release from intracellular stores, an effect significantly less pronounced in jak3(-/-) DCs than in jak3(+/+) DCs. CXCL12 administration was followed by a sustained increase of [Ca(2+)]i reflecting receptor operated Ca(2+) entry, an effect significantly less rapid in jak3(-/-) DCs than in jak3(+/+) DCs. In addition, the Ca(2+) release-activated Ca(2+) channel (CRAC) current triggered by IP3-induced Ca(2+) store depletion and CXCL12 was significantly higher in DCs from jak3(+/+) mice than in jak3(-/-) mice. Inhibition of sarcoendoplasmatic reticulum Ca(2+)-ATPase (SERCA) by thapsigargin (1 µM) in the absence of extracellular Ca(2+) was followed by a transient increase of [Ca(2+)]i reflecting Ca(2+) release from intracellular stores, and subsequent readdition of extracellular Ca(2+) in the continued presence of thapsigargin was followed by a sustained increase of [Ca(2+)]i reflecting store operated Ca(2+) entry (SOCE). Both, Ca(2+) release from intracellular stores and SOCE were again significantly lower in jak3(-/-) DCs than in jak3(+/+) DCs. Pretreatment of jak3(+/+) DCs with JAK inhibitor WHI-P154 (22 µM, 10 minutes or 24 hours) significantly blunted both thapsigargin induced Ca(2+) release and subsequent SOCE. Abrupt replacement of Na(+) containing (130 mM) and Ca(2+) free (0 mM) extracellular bath by Na(+) free (0 mM) and Ca(2+) containing (2 mM) extracellular bath increased [Ca(2+)]i reflecting Na(+)/Ca(2+) exchanger activity, an effect again significantly less pronounced in jak3(-/-) DCs than in jak3(+/+) DCs.
JAK3 deficiency is followed by down-regulation of cytosolic Ca(2+) release, receptor and store operated Ca(2+) entry and Na(+)/Ca(2+) exchanger activity in DCs.


Down-Regulation of Store-Operated Ca2+ Entry and Na+ Ca2+ Exchange in MCF-7 Breast Cancer Cells by Pharmacological JAK3 Inhibition

Jing Yan, Bingbing Zhang, Zohreh Hosseinzadeh, Florian Lang
PMID: 27119652   DOI: 10.1159/000443104

Abstract

Oscillations of cytosolic Ca2+ activity ([Ca2+]i) participate in the orchestration of tumor cell proliferation. [Ca2+]i could be increased by intracellular Ca2+ release followed by store-operated Ca2+-entry (SOCE). [Ca2+]i could be decreased by Ca2+ extrusion via Na+/Ca2+ exchange. Mechanisms accomplishing SOCE include the pore-forming ion channel unit Orai1 and its regulator STIM1, Na+/Ca2+ exchanger isoforms include NCX1. In MCF-7 breast carcinoma cells Orai1 and NCX1 have previously been shown to be modified by pharmacological inhibition of Janus activated kinase JAK2. The present study explored whether SOCE and Na+/Ca2+ exchange are similarly sensitive to pharmacological JAK3 inhibition.
MCF-7 breast carcinoma cells were studied in the absence and presence of the JAK3 inhibitor WHI-P154 (22 µM). [Ca2+]i was estimated from Fura-2-fluorescence, SOCE from increase of [Ca2+]i following Ca2+ re-addition after Ca2+-store depletion with sarcoendoplasmatic Ca2+-ATPase (SERCA) inhibitor thapsigargin (1 µM), and Na+/Ca2+ exchanger activity from increase of [Ca2+]i following extracellular Na+ removal. Transcript levels were quantified with RT-PCR.
Addition of ATP (100 µM) was followed by a rapid increase of [Ca2+]i, which was significantly blunted by WHI-P154. Thapsigargin-induced intracellular Ca2+ release was not appreciably influenced by WHI-P154. Subsequent SOCE was, however, significantly blunted by WHI-P154. WHI-P154 further significantly decreased Orai1 transcript levels. The increase of [Ca2+]i following extracellular Na+-removal and the NCX1 transcript levels were similarly decreased by WHI-P154.
The JAK3 inhibitor WHI-P154 decreases both, Orai1 and NCX1 transcript levels and thus impairs SOCE and Na+/Ca2+ exchange.


Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by the Janus Kinase JAK3

Myriam Fezai, Jamshed Warsi, Florian Lang
PMID: 26666525   DOI: 10.1159/000442600

Abstract

The creatine transporter CreaT (SLC6A8), a Na+,Cl- coupled transporter is expressed in diverse tissues including the brain. Genetic defects of SLC6A8 result in mental retardation with seizures. The present study explored the regulation of CreaT by Janus kinase JAK3, which is expressed in a variety of tissues including the brain and participates in the regulation of cell survival and differentiation of neuronal precursor cells.
CreaT was expressed in Xenopus laevis oocytes with or without wild-type JAK3, constitutively active A568V JAK3 and inactive K851A JAK3. Creatine transport in those oocytes was quantified utilizing dual electrode voltage clamp.
Electrogenic creatine transport was observed in CreaT expressing oocytes but not in water-injected oocytes. In CreaT expressing oocytes co-expression of JAK3 or A568VJAK3, but not co-expression of K851A JAK3 was followed by a significant decrease of creatine induced current. According to kinetic analysis JAK3 significantly decreased the maximal creatine transport rate. In CreaT and JAK3 expressing oocytes the creatine induced current was significantly increased by JAK3 inhibitor WHI-P154 (22 µM).
JAK3 is a powerful negative regulator of the creatine transporter CreaT.


The Role of Janus Kinase 3 in the Regulation of Na⁺/K⁺ ATPase under Energy Depletion

Zohreh Hosseinzadeh, Sabina Honisch, Evi Schmid, Kashif Jilani, Kalina Szteyn, Shefalee Bhavsar, Yogesh Singh, Monica Palmada, Anja T Umbach, Ekaterina Shumilina, Florian Lang
PMID: 26021261   DOI: 10.1159/000430133

Abstract

Janus kinase-3 (JAK3) is activated during energy depletion. Energy-consuming pumps include the Na(+)/K(+)-ATPase. The present study explored whether JAK3 regulates Na(+)/K(+)-ATPase in dendritic cells (DCs).
Ouabain (100 µM)-sensitive (Iouabain) and K(+)-induced (Ipump) outward currents were determined by utilizing whole cell patch-clamp, Na(+)/K(+)-ATPase α1-subunit mRNA levels by RT-PCR, Na(+)/K(+)-ATPase protein abundance by flow cytometry or immunofluorescence, and cellular ATP by luciferase-assay in DCs from bone marrow of JAK3-knockout (jak3(-/-)) or wild-type mice (jak3(+/+)). Ipump was further determined by voltage clamp in Xenopus oocytes expressing JAK3, active (A568V)JAK3 or inactive (K851A)JAK3.
Na(+)/K(+)-ATPase α1-subunit mRNA and protein levels, as well as Ipump and Iouabain were significantly higher in jak3(-/-)DCs than in jak3(+/+)DCs. Energy depletion by 4h pre-treatment with 2,4-dinitro-phenol significantly decreased Ipump in jak3(+/+) DCs but not in jak3(-/-)DCs. Cellular ATP was significantly lower in jak3(-/-)DCs than in jak3(+/+)DCs and decreased in both genotypes by 2,4-dinitro-phenol, an effect significantly more pronounced in jak3(-/-)DCs than in jak3(+/+)DCs and strongly blunted by ouabain in both jak3(+/+) and jak3(-/-)DCs. Ipump and Iouabain in oocytes were decreased by expression of JAK3 and of (A568V)JAK3 but not of (K851A)JAK3. JAK3 inhibitor WHI-P154 (4-[(3'-bromo-4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline, 22 μM) enhanced Ipump and Iouabain in JAK3 expressing oocytes. The difference between (A568V)JAK3 and (K851A)JAK3 expressing oocytes was virtually abrogated by actinomycin D (50 nM).
JAK3 down-regulates Na(+)/K(+)-ATPase activity, an effect involving gene expression and profoundly curtailing ATP consumption.


IL-21 promotes osteoblastic differentiation of human valvular interstitial cells through the JAK3/STAT3 pathway

Zongtao Liu, Yixuan Wang, Jiawei Shi, Si Chen, Li Xu, Fei Li, Nianguo Dong
PMID: 33173427   DOI: 10.7150/ijms.49533

Abstract

: This study amied to whether IL-21 promotes osteoblast transdifferentiation of cultured human Valvular interstitial cells (VICs).
: We first confirmed that IL-21 alters gene expression between CAVD aortic valve tissue and normal samples by immunohistochemistry, qPCR, and western blotting. VICs were cultured and treated with IL-21. Gene and protein expression levels of the osteoblastic markers ALP and Runx2, which can be blocked by specific JAK3 inhibitors and/or siRNA of STAT3, were measured.
IL-21 expression was upregulated in calcified aortic valves and promotes osteogenic differentiation of human VICs. IL-21 accelerated VIC calcification through the JAK3/STAT3 pathway.
Our data suggest that IL-21 is a key factor in valve calcification and a promising candidate for targeted therapeutics for CAVD.


Role of JAK3 in myogenic differentiation

You-Na Jang, Il Jae Lee, Myong Chul Park, Eun Joo Baik
PMID: 22120524   DOI: 10.1016/j.cellsig.2011.11.009

Abstract

Skeletal muscle differentiation is regulated by transcription factors, including members of the myogenic regulatory factor (MRF) family and many signaling pathways. The JAK1 and JAK2 pathways are known to each have different effects on myoblast proliferation and differentiation; however, the role of JAK3 in myoblast differentiation remains unclear. In this study, we investigated the effect of JAK3 inhibition on myogenic differentiation in the C2C12 mouse myoblast cell line. During myogenic differentiation, treatment with the JAK3 inhibitor WHIp154 significantly increased the number of MHC-positive multinucleated myotubes and the expressions of myosin heavy chain (MHC), myogenin (MGN), MyoD, and myogenic enhancer factor 2 (MEF2). Knockdown of the JAK3 gene using siJAK3 also significantly increased MHC, MGN and MyoD mRNA expressions as well as insulin-like growth factor-II (IGF-II) gene expression. During differentiation, JAK3 was initially activated and later decreased. Differentiation decreased STAT1, which was further decreased by WHIp154. In contrast, STAT3 gradually was elevated during differentiation, and was increased by JAK3 inhibition. Moreover, we found that up-regulation of AKT activity and down-regulation of ERK activity cooperated to accelerate myogenic differentiation. Taken together, these data indicate that JAK3 inhibition potently facilitates myoblast differentiation through antagonistic STAT1/STAT3 activities. Additionally, JAK3 inhibition induced precocious differentiation and played important roles for terminal differentiation, including fusion, which is involved with regulation of AKT and ERK pathways.


WHI-P154 enhances the chemotherapeutic effect of anticancer agents in ABCG2-overexpressing cells

Hui Zhang, Yun-Kai Zhang, Yi-Jun Wang, Rishil J Kathawala, Atish Patel, Hua Zhu, Kamlesh Sodani, Tanaji T Talele, Suresh V Ambudkar, Zhe-Sheng Chen, Li-Wu Fu
PMID: 24903205   DOI: 10.1111/cas.12462

Abstract

ATP-binding cassette (ABC) transmembrane proteins evidently decrease the intracellular accumulation of substrate chemotherapeutic drugs by extruding them against a concentration gradient, thereby inducing drug resistance. Here we reported the effect of WHI-P154, an irreversible inhibitor of Janus kinase 3 and epidermal growth factor receptor tyrosine kinases, on reversing ABC transporters-mediated drug resistance. We found that WHI-P154 significantly enhanced the sensitivity of ABCG2-overexpressing cells to its substrates. WHI-P154 moderately sensitized ABCB1-overexpressing KB-C2 cells to its substrates whereas showed no sensitizing effect on ABCC1-, ABCC2 or ABCC10-mediated drug resistance. Moreover, WHI-P154 produced a significant increase in the intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cells. The expression levels nor the localization of the ABCG2 protein was altered after treatment of ABCG2-overexpressing cells with WHI-P154. Further studies indicated that WHI-P154 enhanced the ATPase activity of ABCG2 at low concentrations (<10 μM). Additionally, a docking model predicted the binding conformation of WHI-P154 within the transmembrane region of homology-modeled human ABCG2 transporter. Collectively, these findings highlighted WHI-P154 could significantly reverse ABCG2-mediated multidrug drug resistance by directly blocking the efflux function.


Identification of oncogenic point mutations and hyperphosphorylation of anaplastic lymphoma kinase in lung cancer

Yi-Wei Wang, Pang-Hsien Tu, Kuen-Tyng Lin, Shu-Chen Lin, Jenq-Yuh Ko, Yuh-Shan Jou
PMID: 21847362   DOI: 10.1593/neo.11222

Abstract

The oncogenic property of anaplastic lymphoma kinase (ALK) plays an essential role in the pathogenesis of various cancers and serves as an important therapeutic target. In this study, we identified frequent intragenic loss of heterozygosity and six novel driver mutations within ALK in lung adenocarcinomas. Overexpression of H694R or E1384K mutant ALK leads to hyperphosphorylation of ALK, and activation of its downstream mediators STAT3, AKT, and ERK resulted in enhanced cell proliferation, colony formation, cell migration, and tumor growth in xenograft models. Furthermore, the activated phospho-Y1604 ALK was increasingly detected in 13 human lung cancer cell lines and 263 lung cancer specimens regardless of tumor stages and types. Treatment of two different ALK inhibitors, WHI-P154 and NVP-TAE684, resulted in the down-regulation of aberrant ALK signaling, shrinkage of tumor, and suppression of metastasis and significantly improved survival of ALK mutant-bearing mice. Together, we identified that novel ALK point mutations possessed tumorigenic effects mainly through hyperphosphorylation of Y1604 and activation of downstream oncogenic signaling. The upregulated phospho-Y1604 ALK could serve as a diagnostic biomarker for lung cancer. Furthermore, targeting oncogenic mutant ALKs with inhibitors could be a promising strategy to improve the therapeutic efficacy of fatal lung cancers.


Effect of Janus kinase 3 on the peptide transporters PEPT1 and PEPT2

Jamshed Warsi, Zohreh Hosseinzadeh, Luo Dong, Tatsiana Pakladok, Anja T Umbach, Shefalee K Bhavsar, Ekaterina Shumilina, Florian Lang
PMID: 23934551   DOI: 10.1007/s00232-013-9582-3

Abstract

The tyrosine kinase Janus kinase 3 (JAK3) contributes to signaling regulating the proliferation and apoptosis of lymphocytes and tumor cells. Replacement of lysine by alanine in the catalytic subunit yields the inactive (K851A)JAK3 mutant that underlies severe combined immune deficiency. The gain-of-function mutation (A572V)JAK3 is found in acute megakaryoplastic leukemia and T cell lymphoma. The excessive nutrient demand of tumor cells requires upregulation of transporters in the cell membrane including peptide transporters PEPT1 and PEPT2. The carriers further accomplish intestinal peptide transport. Little is known about signaling regulating peptide transport. The present study explored whether PEPT1 and PEPT2 are upregulated by JAK3. PEPT1 or PEPT2 was expressed in Xenopus oocytes with or without additional expression of JAK3, and electrogenic peptide (glycine-glycine) transport was determined by dual-electrode voltage clamp. PEPT2-HA membrane protein abundance was analyzed by chemiluminescence. Intestinal electrogenic peptide transport was estimated from peptide-induced current in Ussing chamber experiments. In PEPT1- and PEPT2-expressing oocytes, but not in water-injected oocytes, the dipeptide gly-gly generated an inward current, which was significantly increased following coexpression of JAK3. The effect of JAK3 on PEPT1 was mimicked by (A568V)JAK3 but not by (K851A)JAK3. JAK3 increased maximal peptide-induced current in PEPT1-expressing oocytes but rather decreased apparent affinity of the carrier. Coexpression of JAK3 enhanced the PEPT2-HA protein abundance in the cell membrane. In JAK3- and PEPT1-expressing oocytes, peptide-induced current was blunted by the JAK3 inhibitor WHI-P154, 4-[(3'-bromo-4'-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline (22 μM). In intestinal segments gly-gly generated a current which was significantly smaller in JAK3-deficient mice (jak3⁻/⁻) than in wild-type mice (jak3⁺/⁺). In conclusion, JAK3 is a powerful regulator of peptide transporters PEPT1 and PEPT2.


Explore Compound Types